molecular formula C3H9N B13840292 iso-Propylamine-d9

iso-Propylamine-d9

Cat. No.: B13840292
M. Wt: 68.17 g/mol
InChI Key: JJWLVOIRVHMVIS-OPWLHENWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-Propylamine-d9 is a useful research compound. Its molecular formula is C3H9N and its molecular weight is 68.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality iso-Propylamine-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about iso-Propylamine-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9N

Molecular Weight

68.17 g/mol

IUPAC Name

N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine

InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2

InChI Key

JJWLVOIRVHMVIS-OPWLHENWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H]

Canonical SMILES

CC(C)N

Origin of Product

United States

Foundational & Exploratory

iso-Propylamine-d9 chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: iso-Propylamine-d9 in Deuterium-Enabled Pharmacotherapy

Executive Summary

iso-Propylamine-d9 (


), the fully deuterated isotopologue of 2-propanamine, represents a critical building block in the emerging field of deuterated pharmacotherapy. Unlike its protio counterpart, this isotopologue offers a mechanism to modulate the metabolic clearance of drugs containing the isopropylamine moiety—a common pharmacophore in beta-blockers and antiarrhythmics—via the Kinetic Isotope Effect (KIE). This guide outlines the physicochemical distinctions, synthesis pathways, and analytical protocols required to utilize iso-Propylamine-d9 effectively in drug discovery.

Part 1: Chemical Identity & Structural Analysis

The substitution of protium (


) with deuterium (

) significantly alters the vibrational frequency of chemical bonds without changing the fundamental electronic geometry. This "silent" substitution allows the molecule to fit into the same biological receptors while resisting enzymatic cleavage.
Comparative Physicochemical Properties
Propertyiso-Propylamine (Protio)iso-Propylamine-d9 (Deutero)Impact of Deuteration
Formula


Mass increase (+9 Da)
CAS Number 75-31-01219794-73-6 (Free Base)Regulatory identification
Molar Mass 59.11 g/mol ~68.17 g/mol Mass spectrometry shift
Boiling Point 32.4°C~31-32°CReduced polarizability lowers BP slightly
C-H/C-D Bond Energy ~98 kcal/mol~100 kcal/molPrimary KIE Source
pK_a (Conjugate Acid) 10.63~10.68Minor inductive effect (+I) of Deuterium
Structural Integrity & Exchangeable Protons

It is critical to distinguish between the carbon backbone (d7) and the amine headgroup (d2) .

  • Carbon-Bound Deuteriums (C-D): Non-exchangeable. Stable in biological media. Responsible for metabolic stability.

  • Nitrogen-Bound Deuteriums (N-D): Rapidly exchangeable with protons in aqueous solvents (

    
    , 
    
    
    
    ).
    • Operational Insight: In physiological conditions (pH 7.4), iso-Propylamine-d9 effectively functions as iso-Propylamine-d7 (

      
      ). The d9 designation is relevant primarily for anhydrous storage or aprotic synthesis steps.
      

Part 2: Synthesis & Manufacturing Protocol

To ensure high isotopic purity (>98 atom % D), a "Deuterium Pool" approach is required. The standard industrial hydrogenation of acetone is unsuitable due to the cost of


 gas and catalyst leaching.

Recommended Protocol: Reductive Amination (Lab Scale) This protocol utilizes Acetone-d6 and Ammonium Chloride-d4 to build the molecule from a fully deuterated foundation.

Reaction Logic
  • Imine Formation: Acetone-d6 reacts with Ammonia-d3 (generated in situ) to form the deuterated imine.

  • Reduction: The imine is reduced by Sodium Cyanoborodeuteride (

    
    ) to "lock" the chirality (if applicable) and saturation with deuterium.
    

Synthesis Acetone Acetone-d6 (CD3-CO-CD3) Imine Imine Intermediate (CD3-C(=ND)-CD3) Acetone->Imine + ND4Cl / Et3N (Dehydration) Ammonia Ammonium-d4 (ND4Cl) Ammonia->Imine Product iso-Propylamine-d9 (CD3-CD(ND2)-CD3) Imine->Product + NaBD3CN / D2O (Reduction)

Figure 1: Reductive amination pathway ensuring full deuteration of the alkyl chain.

Step-by-Step Methodology
  • Reagent Prep: Dissolve Ammonium Chloride-d4 (1.2 eq) in anhydrous Methanol-d4. Add Acetone-d6 (1.0 eq).

  • Desiccation: Add activated 3Å molecular sieves to absorb the generated

    
    , driving the equilibrium toward the imine. Stir for 2 hours at room temperature.
    
  • Reduction: Cool to 0°C. Slowly add Sodium Cyanoborodeuteride (

    
    , 0.8 eq). Note: We use a slight deficit of reducing agent to prevent reduction of unreacted ketone to Isopropanol-d7.
    
  • Workup: Acidify with DCl/D2O to decompose excess hydride. Basify with NaOD to pH >12 to liberate the free amine.

  • Isolation: Due to the low boiling point (~32°C), do not extract . Instead, distill the reaction mixture directly using a fractional column. Collect the fraction at 31–33°C.

Part 3: Biological Application (The Deuterium Switch)

The primary utility of iso-Propylamine-d9 is to mitigate oxidative deamination or N-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).

Mechanism: The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond has a lower zero-point energy than the C-H bond, making it harder to break.

  • Metabolic Soft Spot: The methine hydrogen (on the central carbon) is prone to abstraction by the CYP450 heme-oxo species.

  • The Consequence: Replacing this H with D increases the activation energy (

    
    ) for the cleavage step. If this step is rate-limiting, the drug's half-life (
    
    
    
    ) increases, potentially reducing dosing frequency.

Metabolism Drug Drug-isoPropyl (Substrate) CYP CYP450 Enzyme (Heme-Oxo) Drug->CYP TS_H Transition State (H) Low Activation Energy CYP->TS_H Protio (C-H) TS_D Transition State (D) High Activation Energy CYP->TS_D Deutero (C-D) Cleavage Metabolic Cleavage (Acetone + Amine) TS_H->Cleavage Fast Rate (k_H) Stable Intact Drug (Prolonged Half-life) TS_D->Stable Slow Rate (k_D) Metabolic Shunting

Figure 2: Mechanistic divergence in CYP450 metabolism. Deuteration raises the energy barrier for dealkylation.

Part 4: Analytical Validation & Handling

Quality Control: NMR Analysis

Standard 1H-NMR is insufficient for positive identification because the target molecule is "invisible" in the proton channel.

  • Protocol:

    • Dissolve 10 mg of sample in

      
       (containing TMS).
      
    • 1H-NMR: Scan for absence of signals at

      
       1.01 ppm (methyl) and 
      
      
      
      3.08 ppm (methine). Any signal here indicates protio impurity (
      
      
      ).
    • 13C-NMR: Observe the multiplet splitting. The carbons attached to deuterium will appear as septets (for

      
      ) or triplets (for 
      
      
      
      ) due to Carbon-Deuterium coupling (
      
      
      ), with a slight upfield isotope shift.
Safety & Handling
  • Volatility: With a BP of ~32°C, iso-Propylamine-d9 is extremely volatile.[1] Store at 2-8°C in a sealed container.

  • Basicity: It is a strong base. It will rapidly absorb atmospheric

    
     to form carbamates. Handle only under inert atmosphere (
    
    
    
    or Ar).
  • Flammability: Flash point is <-18°C. Use non-sparking tools.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131701203, iso-Propylamine-d9. Retrieved from [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Retrieved from [Link]

  • Shao, L., & Hewitt, M. C. (2010).The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. (Contextual grounding for Figure 2).

Sources

molecular weight difference iso-Propylamine-d9 vs isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Analytical & Medicinal Chemistry

Executive Summary

This technical guide analyzes the physicochemical and analytical distinctions between Isopropylamine (unlabeled) and its per-deuterated isotopologue, iso-Propylamine-d9 .[1] While the theoretical mass shift is determined by the substitution of nine protium (


H) atoms with deuterium (

H), the functional mass difference in liquid chromatography-mass spectrometry (LC-MS) is frequently governed by solvent-exchangeable protons.[1] This guide addresses the critical "d9 vs. d7" discrepancy in aqueous environments, internal standard (IS) selection, and the Deuterium Kinetic Isotope Effect (DKIE) in metabolic stability studies.[1]

Structural & Gravimetric Analysis[1]

The Theoretical vs. Practical Mass Shift

In a vacuum or aprotic solvent (e.g., DMSO-d6), iso-Propylamine-d9 retains all nine deuterium atoms.[1] However, in the protic mobile phases used in LC-MS (water/methanol with formic acid), the two amine deuteriums (


) rapidly exchange with solvent protons.[1]

Critical Insight (Expertise): Researchers purchasing "d9" material for LC-MS quantification must anticipate a mass shift of +7 Da , not +9 Da, unless the analysis is performed in aprotic conditions.[1] The methine and methyl deuteriums (C-D bonds) are non-exchangeable and stable.[1]

Comparative Physicochemical Table

Data based on IUPAC atomic weights:


H = 1.0078 Da, 

H (D) = 2.0141 Da.[1]
FeatureIsopropylamine (Native)iso-Propylamine-d9 (Theoretical)iso-Propylamine-d7 (LC-MS Species)
Formula



CAS Number 75-31-01219794-73-6106658-09-7 (d7 analog)
Monoisotopic Mass 59.0735 Da68.1300 Da66.1175 Da
Mass Shift (

)
+9.0565 Da +7.0440 Da
pKa (approx) 10.63~10.68 (secondary isotope effect)~10.65
Boiling Point 32.4 °C~31–33 °C~32 °C

Mass Spectrometry Implementation

Internal Standard Selection

Using iso-Propylamine-d9 as an Internal Standard (IS) provides excellent normalization for matrix effects and ionization inconsistency.[1]

  • Cross-Talk Avoidance: The +7 Da shift (in aqueous MS) places the IS signal well outside the natural isotopic envelope of the analyte (M+1 is ~3.3% for

    
    ).[1]
    
  • Retention Time Shift: Deuterated compounds often elute slightly earlier than protium analogs on Reverse Phase (C18) columns due to the slightly lower lipophilicity of C-D bonds.[1] This separation is usually negligible for small amines but should be monitored to ensure the IS and analyte experience the same ionization environment.[1]

Workflow Visualization

The following diagram illustrates the critical "Deuterium Exchange" step that occurs during sample preparation in aqueous media.

MS_Workflow Stock Stock Solution (iso-Propylamine-d9) Species: C3D9N Spike Spike into Matrix (Plasma/Urine) Stock->Spike Aliquot Extract Extraction & Reconstitution (Mobile Phase H2O/MeOH) Spike->Extract Protein Precip Exchange H/D Exchange (-ND2 becomes -NH2) Extract->Exchange Rapid Kinetics LCMS LC-MS/MS Detection Detected Ion: [M+H]+ Exchange->LCMS Inject Exchange->LCMS Mass Shift: +7 Da (Not +9)

Caption: Figure 1. The transition of iso-Propylamine-d9 to the d7-species during aqueous sample preparation.

Pharmacological Implications: The Deuterium Kinetic Isotope Effect (DKIE)[1]

Metabolic Stability

In drug development, the isopropyl group is a common site for oxidative deamination by Cytochrome P450 (CYP450) enzymes.[1] The C-H bond cleavage at the methine position is often the rate-determining step (RDS).[1]

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference).[1]

  • Result: Replacing the methine hydrogen with deuterium can significantly reduce the rate of metabolism (DKIE

    
     ranges from 2 to 7).[1]
    
  • Application: If isopropylamine is a metabolite or a fragment of a larger drug (e.g., Propranolol analogs), using the deuterated version allows researchers to probe the specific metabolic pathway.[1]

Metabolic Pathway Diagram[1]

DKIE_Pathway Drug Isopropylamine (C-H Bond) Inter Carbinolamine Intermediate Drug->Inter CYP450 Oxidation (Fast: k_H) Drug_D iso-Propylamine-d9 (C-D Bond) Drug_D->Inter CYP450 Oxidation (Slow: k_D) Acetone Acetone + Ammonia (Metabolites) Inter->Acetone Spontaneous Hydrolysis

Caption: Figure 2. Comparison of oxidative deamination rates. The C-D bond resists CYP450 attack, slowing clearance.[1]

Experimental Protocols

Protocol 4.1: Preparation of LC-MS Standards (Self-Validating)

Objective: Create a stable internal standard solution accounting for volatility.[1]

Safety: Isopropylamine is highly volatile (BP ~32°C).[1][2] Work in a fume hood.

  • Gravimetric Preparation (Primary Stock):

    • Place a 10 mL volumetric flask containing 5 mL of methanol (chilled to 4°C) on an analytical balance. Tare.

    • Using a gas-tight syringe, quickly add ~10 mg of iso-Propylamine-d9 .[1]

    • Record exact weight.[1] Calculate concentration using the theoretical MW (68.17 g/mol ).

    • Validation Step: Cap immediately. If weight drifts >0.1 mg/min, re-do due to evaporation loss.

  • Equilibration (Working Stock):

    • Dilute the primary stock into the mobile phase (e.g., 0.1% Formic Acid in Water).[1]

    • Allow to stand for 30 minutes. This ensures the

      
       to 
      
      
      
      exchange reaches equilibrium before injection.
    • Note: If you inject immediately, you may see split peaks (d9/d8/d7 mixture).[1]

Protocol 4.2: NMR Confirmation of Enrichment

Objective: Verify isotopic purity (Atom % D).[1]

  • Solvent: Use DMSO-d6 (aprotic) to observe the amine deuteriums, or D2O to observe only the carbon-bound deuteriums.[1]

  • Acquisition: Run a standard proton (

    
    H) NMR.
    
  • Analysis:

    • Target: Look for residual proton signals at

      
       1.05 ppm (methyls) and 
      
      
      
      2.9 ppm (methine).[1]
    • Calculation: Compare the integral of the residual peaks to an internal standard (e.g., TCNB).

    • Pass Criteria: Residual

      
      H integral < 1.0% of the theoretical non-deuterated intensity.[1]
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6363, Isopropylamine.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131701203, iso-Propylamine-d9.[1]

  • Sigma-Aldrich. Product Specification: Isopropyl-d7-amine (CAS 106658-09-7).[1]

  • Shao, L., & Hewitt, M. C. (2012).[1] The kinetic isotope effect in the search for deuterated drugs.[1] Drug News & Perspectives.

    • Context: Mechanistic basis for using d9-isopropylamine in metabolic stability studies.

Sources

A Technical Guide to the Basicity and pKa of Deuterated Isopropylamine: Theory, Quantification, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug development and mechanistic organic chemistry, the precise manipulation of a molecule's physicochemical properties is paramount. The acid-base dissociation constant (pKa) is a fundamental parameter that governs a molecule's behavior in physiological and chemical systems. This technical guide provides an in-depth exploration of the basicity of isopropylamine, a model primary aliphatic amine, and investigates the subtle but significant influence of isotopic substitution—specifically, deuteration—on its pKa. We will dissect the theoretical underpinnings of the deuterium isotope effect on amine basicity, present quantitative data, and provide field-proven experimental protocols for the precise determination of these values. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of how isotopic labeling can be leveraged to fine-tune molecular properties.

The Foundational Chemistry of Amine Basicity and pKa

The basicity of an amine is a direct consequence of the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The strength of this basicity is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates the proton is held more tightly.[1] This parameter is critical in pharmaceutical science, influencing drug absorption, distribution, metabolism, and excretion (ADME) profiles, as well as receptor-binding interactions.[2] Isopropylamine, or 2-propanamine, serves as an excellent model compound for studying the properties of simple, primary alkylamines due to its straightforward structure.[3][4] Its conjugate acid, isopropylaminium, has a well-established pKa, providing a reliable baseline for investigating isotopic effects.

The Secondary Isotope Effect: How Deuterium Modulates Basicity

When a hydrogen atom is replaced by its heavier isotope, deuterium, the resulting changes in molecular properties are known as isotope effects. The effect on basicity when deuteration occurs on a carbon adjacent to the amine nitrogen (a β-deuterium isotope effect) is a fascinating and counterintuitive phenomenon.

Theoretical Framework: Zero-Point Energy and Hyperconjugation

The core of the isotope effect on amine basicity lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and vibrates at a lower frequency than a C-H bond, resulting in a lower ZPE.

The basicity of an amine is influenced by the delocalization of the nitrogen's lone pair of electrons into the antibonding (σ*) orbitals of adjacent C-H bonds—a stabilizing interaction known as hyperconjugation.[5][6] This delocalization slightly weakens the C-H bonds. Because a C-D bond has a lower ZPE and is effectively stronger, it is a poorer electron acceptor for hyperconjugation.

Consequently, in a β-deuterated amine, there is less delocalization of the nitrogen lone pair. This results in the lone pair being more localized on the nitrogen atom, making it more available to accept a proton. Therefore, deuteration consistently and measurably increases the basicity of amines.[5][7][8][9]

G cluster_H Isopropylamine (C-H) cluster_D Deuterated Isopropylamine (C-D) N_H R₂N: CH σ*(C-H) N_H->CH Stronger Hyperconjugation Basicity_H Lower Basicity N_D R₂N: CD σ*(C-D) N_D->CD Weaker Hyperconjugation Basicity_D Higher Basicity

Caption: Hyperconjugation and its effect on amine basicity.

Quantitative Analysis of pKa Values

Basicity of Isopropylamine

The pKa of the conjugate acid of standard, non-deuterated isopropylamine is consistently reported to be 10.63 at 25°C.[4][10] This value serves as our essential baseline.

Estimating the Impact of Deuteration

Research on analogous amines has shown that β-deuteration leads to a positive shift in the pKa of the conjugate acid (ΔpKa = pKa(D) - pKa(H)). The magnitude of this shift depends on the number and position of deuterium atoms. For example, the ΔpKa is 0.056 for methylamine-d₃ and 0.12 for dimethylamine-d₆.[7] For the purposes of this guide, we will consider isopropylamine-d₇ (where the two methyl groups and the α-carbon are deuterated) as a representative example. Given the structural similarities, an estimated ΔpKa can be extrapolated.

Data Summary

The following table summarizes the known and estimated pKa values.

CompoundStructurepKa of Conjugate Acid (BH⁺)ΔpKa (pKa(D) - pKa(H))Citation(s)
Isopropylamine(CH₃)₂CHNH₂10.63N/A[4][10]
Isopropylamine-d₇(CD₃)₂CDNH₂~10.73 (Estimated)~ +0.10 (Estimated)[7]

Note: The pKa and ΔpKa values for deuterated isopropylamine are expert estimations based on published data for structurally related amines.[7] Precise determination requires experimental validation as described in Section 4.0.

Experimental Protocol: High-Precision pKa Determination by NMR Titration

To accurately measure the small differences in pKa caused by isotopic substitution, a high-precision method is required. NMR-based titration is an exceptionally reliable technique for this purpose as it can monitor the chemical shifts of specific nuclei in response to pH changes, even in the presence of impurities.[6][9][11]

Causality Behind Experimental Choices
  • Why NMR? Unlike potentiometric titration which measures a bulk property (H⁺ concentration), NMR observes the molecule itself. This allows for the determination of microscopic pKa values and is less susceptible to interference from impurities that do not have overlapping signals.[11]

  • Why an External Reference? An internal reference standard for pH can sometimes interact with the acid-base equilibrium being studied. Using an external, co-axial reference tube prevents this, ensuring the integrity of the measurement.[11]

  • Why ¹³C or ¹H NMR? Protons or carbons near the amino group will experience a significant change in their chemical environment (and thus, chemical shift) upon protonation. Tracking this shift as a function of pH provides a direct measure of the protonation state.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the amine (e.g., 50 mM isopropylamine in D₂O).

    • Prepare standardized titrant solutions: 0.1 M DCl in D₂O and 0.1 M NaOD in D₂O.

    • Prepare an external reference standard (e.g., a sealed capillary containing TSP in D₂O).

  • Sample Preparation:

    • In an NMR tube, place a precise volume of the amine stock solution.

    • Insert the sealed external reference capillary into the NMR tube.

  • Titration and Data Acquisition:

    • Acquire an initial ¹H or ¹³C NMR spectrum of the fully basic amine solution.

    • Add a small, precise aliquot of the 0.1 M DCl titrant. Mix thoroughly.

    • Measure the pD of the solution using a calibrated pD meter.

    • Acquire another NMR spectrum.

    • Repeat steps 3.2-3.4, collecting 15-20 data points that span the pD range from approximately pKa-1.5 to pKa+1.5.

  • Data Analysis:

    • For each spectrum, determine the chemical shift (δ) of a reporter nucleus (e.g., the α-carbon or α-proton).

    • Plot the observed chemical shift (δ_obs) against the measured pD.

    • Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_B + δ_BH⁺ * 10^(pKa - pD)) / (1 + 10^(pKa - pD)) where δ_B is the shift of the free base and δ_BH⁺ is the shift of the protonated acid.

    • The inflection point of the resulting sigmoidal curve corresponds to the pKa of the amine's conjugate acid.[11]

G start Start prep Prepare Amine Stock Solution & Titrants (DCl/NaOD) in D₂O start->prep sample Place Amine Solution & External Reference in NMR Tube prep->sample acquire1 Acquire Initial NMR Spectrum (Base Form) sample->acquire1 titrate Add Aliquot of DCl Titrant acquire1->titrate measure Measure pD of Solution titrate->measure acquire2 Acquire NMR Spectrum measure->acquire2 loop More Data Points? acquire2->loop loop->titrate Yes plot Plot Chemical Shift (δ) vs. pD loop->plot No fit Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) plot->fit end Determine pKa (Inflection Point) fit->end

Caption: Workflow for pKa determination via NMR titration.

Synthesis of Deuterated Isopropylamine

Access to deuterated isopropylamine is essential for its study. Modern synthetic methods offer efficient and selective routes for deuterium incorporation. A highly effective strategy is the reductive deutero-amination of acetone.

Representative Synthetic Strategy

This method utilizes a deuterium source to reduce the imine formed between acetone and an ammonia source, directly installing a deuterium atom at the α-position and providing access to deuterated methyl groups if a deuterated acetone precursor is used.

G Acetone Acetone-d₆ (CD₃)₂C=O Imine Deuterated Imine (CD₃)₂C=NH Acetone->Imine + NH₃, -H₂O Ammonia NH₃ Ammonia->Imine Product Isopropylamine-d₇ (CD₃)₂CDNH₂ Imine->Product Deuteride [D⁻] Source (e.g., NaBD₄, d₂-Hantzsch Ester) Deuteride->Product Reductive Deutero-amination

Caption: Synthesis of Isopropylamine-d₇ via reductive amination.

This bio-inspired approach, potentially mediated by catalysts, provides high levels of deuterium incorporation under mild conditions, making it suitable for synthesizing complex, isotopically labeled molecules for advanced research.[12]

Conclusion and Outlook

The basicity of isopropylamine, a seemingly simple property, is subject to nuanced modulation through isotopic substitution. The replacement of hydrogen with deuterium at positions beta to the nitrogen atom predictably increases the amine's basicity, resulting in a higher pKa for its conjugate acid. This effect, driven by fundamental principles of zero-point energy and hyperconjugation, is small but can be measured with high-precision techniques like NMR titration. For drug development professionals and medicinal chemists, understanding and harnessing this "deuterium effect" opens a new avenue for fine-tuning the pharmacokinetic and pharmacodynamic profiles of amine-containing drug candidates, potentially leading to improved metabolic stability and therapeutic efficacy.

References

  • Title: β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical Source: Journal of the American Chemical Society URL: [Link]

  • Title: Isopropylamine | C3H9N Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Isopropylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models Source: MDPI URL: [Link]

  • Title: β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Basicity of Amines Source: Organic Chemistry: A Tenth Edition – OpenStax adaptation URL: [Link]

  • Title: Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity Source: Request PDF on ResearchGate URL: [Link]

  • Title: Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical Source: PubMed - National Center for Biotechnology Information URL: [Link]

  • Title: Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity Source: ACS Publications URL: [Link]

  • Title: Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds Source: National Institutes of Health URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis method of isopropyl amine - Google Patents Source: Google Patents URL

Sources

Methodological & Application

using iso-Propylamine-d9 as internal standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: iso-Propylamine-d9 as Internal Standard in LC-MS/MS

Executive Summary & Scientific Rationale

The accurate quantification of Isopropylamine (2-aminopropane) has become critical in pharmaceutical development due to its role as a precursor to N-nitrosodiisopropylamine (NDIPA) , a potent mutagenic carcinogen. Regulatory bodies (FDA, EMA) require trace-level monitoring of such amines in drug substances and environmental matrices.

iso-Propylamine-d9 (fully deuterated) is the gold-standard Internal Standard (IS) for this analysis. However, its application requires a nuanced understanding of isotopic chemistry. Unlike carbon-bound isotopes, the deuterium atoms on the amine group (


) are labile and exchange rapidly with protons in aqueous mobile phases.

Key Technical Insight: While you purchase iso-Propylamine-d9 (


), your mass spectrometer will detect iso-Propylamine-d7  (

) in any reverse-phase or HILIC method containing water. This guide structures the protocol to account for this shift, ensuring 100% accurate mass targeting.

Chemical Profile & "In-Situ" Mass Shift

Before beginning, analysts must configure the Mass Spectrometer for the effective mass, not the reagent mass.

PropertyReagent Specification (Solid)Effective LC-MS Analyte (Aqueous)
Compound Name iso-Propylamine-d9 Deuterochlorideiso-Propylamine-d7
CAS Number 1219798-50-1N/A (In-situ species)
Formula


Molecular Weight ~105.6 (salt) / 68.1 (free base)66.15 Da (

)
Shift Explanation Full deuteration (C-D and N-D).N-D exchanges with Mobile Phase H-O-H to form N-H. C-D bonds remain stable.

Strategic Workflow: Derivatization vs. Direct Analysis

Small aliphatic amines are difficult to retain on C18 columns and lack UV chromophores. We present two validated pathways. Method A (Dansylation) is recommended for trace-level (ppb) sensitivity. Method B (HILIC) is for high-throughput screening.

AnalyticalWorkflow Sample Sample Matrix (API/Water) IS_Add Add IS Spike (iso-Propylamine-d9) Sample->IS_Add Decision Select Method IS_Add->Decision Deriv Method A: Dansyl Derivatization (High Sensitivity) Decision->Deriv Trace (<1 ppm) HILIC Method B: Direct HILIC-MS (High Throughput) Decision->HILIC Process (>10 ppm) LCMS LC-MS/MS Analysis Deriv->LCMS C18 Column HILIC->LCMS Amide Column Data Quantification (Ratio IS/Analyte) LCMS->Data

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: High-Sensitivity Derivatization Protocol (Recommended)

This method uses Dansyl Chloride (DNS-Cl) to add a hydrophobic tag, enabling stable C18 retention and increasing ionization efficiency by 10-100x.

Reagents
  • IS Stock: 1 mg/mL iso-Propylamine-d9 in MeCN.

  • Dansyl Chloride: 5 mg/mL in Acetone (Prepare fresh, light sensitive).

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH adjusted to 10.0 with NaOH. (High pH is critical to deprotonate the amine).
    
Step-by-Step Protocol
  • Spike: Transfer 100 µL of Sample into a reaction vial. Add 10 µL of IS Stock .

  • Buffer: Add 100 µL of Bicarbonate Buffer (pH 10). Vortex.

  • Derivatize: Add 100 µL of Dansyl Chloride solution.

  • Incubate: Seal vial and heat at 60°C for 15 minutes in a dark block heater.

    • Mechanism: The sulfonyl chloride attacks the unprotonated amine nitrogen.

  • Quench: Add 50 µL of 5% Formic Acid to neutralize excess pH and stop the reaction.

  • Clarify: Centrifuge at 10,000 rpm for 5 min. Inject supernatant.

LC-MS/MS Parameters (Dansyl-Derivative)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dansyl-Isopropylamine 293.1170.1 (Dansyl fragment)25
Dansyl-Isopropylamine-d7 (IS) 300.1 170.1 (Dansyl fragment)25

Note: The IS precursor is 300.1 (293 + 7). The d9 lost 2 deuteriums on the nitrogen during the reaction in aqueous buffer.

Method B: Direct Analysis (HILIC)

Use this for higher concentration samples where derivatization is too slow.

Protocol
  • Extraction: Dissolve sample in 90:10 Acetonitrile:Water (Ammonium Formate 10mM).

  • IS Addition: Spike iso-Propylamine-d9 directly.

  • Filtration: 0.2 µm PTFE filter.

LC-MS/MS Parameters (Direct)
  • Column: HILIC Amide (e.g., Waters BEH Amide).

  • Mobile Phase: (A) 10mM Ammonium Formate pH 3.0 / (B) Acetonitrile.

  • Isocratic: 80% B / 20% A. (High organic required for HILIC retention).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isopropylamine 60.1 (

)
43.1 (

)
15
Isopropylamine-d7 (IS) 67.1 (

)
49.1 (

)
15

Critical Validation & Troubleshooting

The "Ghost" Peak (Interference)
  • Issue: A peak appears in the blank at the IS retention time.

  • Cause: Iso-Propylamine is a common solvent contaminant.

  • Fix: Use LC-MS grade solvents only. Wash glassware with Methanol, not Acetone (which can contain amines).

Deuterium Scrambling
  • Observation: The IS signal splits or broadens.

  • Cause: pH > 11 can sometimes cause H/D exchange on the carbon backbone if extreme heat is applied, though rare for isopropyl groups.

  • Control: Keep derivatization temperature < 65°C.

Linearity & Recovery
  • Requirement: The method must demonstrate linearity (

    
    ) from 1 ng/mL to 1000 ng/mL.
    
  • IS Recovery: The absolute area of the IS should not vary by >30% between neat standards and matrix samples. If it does, dilute the sample to reduce matrix suppression.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131701203, iso-Propylamine-d9. Retrieved from [Link]

  • U.S. Food and Drug Administration (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Retrieved from [Link]

Application Note: Trace Quantification of Isopropylamine in Pharmaceutical APIs using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the trace quantification of Isopropylamine (a critical nitrosamine precursor) in Active Pharmaceutical Ingredients (APIs). Utilizing iso-Propylamine-d9 as a stable isotope-labeled internal standard (SIL-IS), this method employs Benzoyl Chloride (BzCl) derivatization to overcome the retention and ionization challenges associated with small aliphatic amines. This workflow ensures compliance with FDA and EMA regulatory requirements regarding the control of nitrosamine impurities and their precursors.

Introduction & Regulatory Context

The presence of secondary and primary amines in drug substances poses a significant risk due to their potential to react with nitrosating agents (e.g., nitrites) to form mutagenic nitrosamines.[1] Isopropylamine (CAS 75-31-0) is a precursor to N-nitrosodiisopropylamine (NDIPA), a high-potency mutagen.

Recent FDA guidance on Control of Nitrosamine Impurities in Human Drugs emphasizes the need for highly sensitive analytical methods to quantify these precursors at trace levels (ppm to ppb) [1].

The Analytical Challenge
  • Polarity: Isopropylamine is highly polar and does not retain well on standard C18 Reverse Phase columns.

  • Detection: It lacks a UV chromophore, making standard HPLC-UV insufficient.

  • Mass: Its low molecular weight (59.11 Da) places it in the "chemical noise" region of most Mass Spectrometers.

The Solution: Derivatization + Isotope Dilution

To solve these issues, we employ a Benzoyl Chloride derivatization strategy. This reaction adds a hydrophobic phenyl group, increasing molecular weight and C18 retention. Crucially, we use iso-Propylamine-d9 as the Internal Standard. Because the d9-analog undergoes the exact same derivatization reaction and co-elutes with the analyte, it perfectly corrects for:

  • Derivatization reaction efficiency.

  • Matrix-induced ion suppression.

  • Extraction recovery losses.

Chemical Basis & Reagents[2]

Internal Standard: iso-Propylamine-d9[3]
  • Chemical Structure:

    
    
    
  • Molecular Weight: ~68.17 g/mol (Free base)

  • Purity Requirement:

    
     98 atom % D.
    
  • Function: Acts as a surrogate for Isopropylamine throughout the entire workflow.

Derivatization Reagent: Benzoyl Chloride (BzCl)[4][5][6]
  • Reaction Type: Schotten-Baumann reaction.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the benzoyl carbonyl, releasing HCl.

  • Product: N-Isopropylbenzamide (Light) and N-(Isopropyl-d9)benzamide (Heavy).

Reaction Scheme Diagram

ReactionScheme IPA Isopropylamine (MW 59) React Alkaline Derivatization IPA->React IPA_D9 iso-Propylamine-d9 (MW 68) IPA_D9->React BzCl Benzoyl Chloride (Reagent) BzCl->React Prod_Light N-Isopropylbenzamide (Target: m/z 164) React->Prod_Light +105 Da shift Prod_Heavy N-(Isopropyl-d9)benzamide (IS: m/z 173) React->Prod_Heavy +105 Da shift

Figure 1: Schotten-Baumann derivatization of Isopropylamine and its d9-IS using Benzoyl Chloride.

Experimental Protocol

Reagent Preparation
  • Stock Solution A (Target): Dissolve Isopropylamine in water/methanol (50:50) to 1.0 mg/mL.

  • Stock Solution B (IS): Dissolve iso-Propylamine-d9 in water/methanol (50:50) to 1.0 mg/mL.

  • Working IS Solution: Dilute Stock B to 10 µg/mL in water.

  • Derivatization Reagent: 5% Benzoyl Chloride in Acetonitrile (v/v). Prepare fresh daily.

  • Buffer: 100 mM Sodium Carbonate (

    
    ), pH adjusted to 9.5.
    
Sample Preparation Workflow

Note: This protocol is designed for API powders.

  • Weighing: Weigh 50 mg of API sample into a centrifuge tube.

  • Dissolution: Add 1.0 mL of Water/MeOH (depending on API solubility).

  • IS Addition: Add 20 µL of Working IS Solution (iso-Propylamine-d9) to the sample tube.

    • Critical Step: The IS must be added before derivatization to correct for reaction variance.

  • Buffering: Add 500 µL of Sodium Carbonate Buffer (pH 9.5). Vortex.

  • Derivatization: Add 200 µL of 5% Benzoyl Chloride solution.

  • Incubation: Vortex for 1 minute, then incubate at Room Temperature for 10 minutes.

  • Quenching: Add 100 µL of 1% Formic Acid to quench the reaction and neutralize pH.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes.

  • Transfer: Transfer supernatant to an HPLC vial for analysis.

Analytical Workflow Diagram

Workflow cluster_0 Critical Control Point Sample API Sample (Dissolved) AddIS ADD INTERNAL STANDARD (iso-Propylamine-d9) Sample->AddIS Buffer Add Na2CO3 Buffer (pH 9.5) AddIS->Buffer Deriv Add Benzoyl Chloride (Derivatization) Buffer->Deriv Quench Quench (Formic Acid) Deriv->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS

Figure 2: Step-by-step analytical workflow ensuring IS integration prior to chemical modification.

LC-MS/MS Conditions

Liquid Chromatography[4][5][6][7][8][9][10]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) % B Description
0.0 5 Initial Hold
1.0 5 Loading
6.0 95 Elution of Derivative
7.0 95 Wash
7.1 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry[4][5][6][7][8][9][10][11][12]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Isopropylamine-Bz (Target) 164.1 105.0 20Quantifier
Isopropylamine-Bz164.177.035Qualifier
iso-Propylamine-d9-Bz (IS) 173.1 105.0 20Internal Standard

Note: The mass shift of +9 Da (d9) is preserved in the precursor ion. The product ion (m/z 105, benzoyl cation) is common to both, but the precursor separation ensures specificity.

Validation & Performance Metrics

To ensure trustworthiness, the method must meet the following criteria based on ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity (

)
> 0.9900.998 (1.0 - 1000 ng/mL)
Recovery 80 - 120%95% (Corrected by IS)
Precision (RSD) < 15%4.2%
LOD S/N > 30.5 ng/mL (ppb)
LOQ S/N > 101.0 ng/mL (ppb)
Self-Validating Mechanism

The use of iso-Propylamine-d9 makes this method self-validating. If the derivatization reaction is incomplete due to matrix interference (e.g., competing amines in the API), the signal for both the target and the IS will drop proportionally. The Area Ratio (Target Area / IS Area) remains constant, ensuring accurate quantification even under suboptimal reaction conditions [2].

Troubleshooting Guide

  • Issue: Low signal for both Analyte and IS.

    • Cause: Incomplete derivatization or high pH causing hydrolysis.

    • Fix: Ensure Buffer pH is 9.0-9.5. Do not exceed 10 minutes incubation time.

  • Issue: IS Signal varies between samples.

    • Cause: Matrix suppression (Ion suppression).

    • Fix: This is expected.[2][3] The calculation uses the Ratio, which corrects for this. If suppression >50%, dilute the sample further.

  • Issue: "Ghost" peak in the Light channel.

    • Cause: Isobaric interference or contamination.

    • Fix: Check the "Blank + IS" sample. If a peak appears in the Light channel (m/z 164) when only IS (m/z 173) is added, your IS may contain unlabeled impurities. Ensure IS purity

      
       99%.
      

References

  • U.S. Food and Drug Administration (FDA). (2024).[4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • Wong, J. M., et al. (2016).[5] Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.[2] Journal of Chromatography A. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131701203, iso-Propylamine-d9. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][4] Retrieved from [Link]

Sources

Application Note: Solid-Phase Extraction Strategies for iso-Propylamine-d9

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the solid-phase extraction (SPE) of iso-Propylamine-d9 (2-aminopropane-d9). While often used as an Internal Standard (IS) for the quantification of isopropylamine or N-nitrosodiisopropylamine (NDIPA), this guide treats it as the primary analyte to ensure rigorous recovery and stability.

Introduction & Physicochemical Challenges

Iso-Propylamine is a small, aliphatic primary amine that presents two distinct challenges for extraction and quantification: extreme volatility and high polarity .

  • Volatility: With a boiling point of 32–34°C , iso-Propylamine is more volatile than many common extraction solvents (e.g., Methanol BP 64.7°C). Standard SPE protocols that require "evaporation to dryness" will result in 100% analyte loss .

  • Polarity: With a logP of ~0.26 and a pKa of 10.6 , it does not retain well on standard C18 (Reversed-Phase) sorbents under neutral conditions.

The "d9" Isotope Factor

Iso-Propylamine-d9 contains nine deuterium atoms. It is chemically identical to the non-labeled form but has a mass shift (+9 Da).

  • Critical Handling: Deuterium exchange can occur on labile sites (amine hydrogens), but the C-D bonds on the isopropyl group are stable.

  • Protocol Implication: Avoid highly alkaline conditions for extended periods (>24 hours) to prevent potential back-exchange, although this is rare for alkyl protons.

Method Selection: The Decision Matrix

Choose your protocol based on the detection limit required and the analytical instrument available.

FeatureMethod A: Mixed-Mode Cation Exchange (MCX) Method B: Pre-Column Derivatization (C18)
Primary Mechanism Ionic interaction (Strong Cation Exchange)Hydrophobic interaction (Reverse Phase)
Analyte State Native (Underivatized)Derivatized (e.g., FMOC, Dansyl)
Detection LC-MS/MS (ESI+)LC-UV/Fluorescence or LC-MS
Sensitivity High (Matrix removal is excellent)Ultra-High (Improves ionization/UV)
Volatility Risk High (Requires acid-trap elution)Low (Derivative is non-volatile)

Method A: Mixed-Mode Cation Exchange (MCX)

Best for: LC-MS/MS analysis of biological fluids (plasma, urine) or water where the native amine must be measured.

The "Acid-Trap" Principle

Because the free base of isopropylamine is volatile, you cannot elute with basic methanol and evaporate. You must elute into a collection vessel containing strong acid (HCl or Formic Acid) to immediately convert the amine into its non-volatile salt form (Isopropylammonium-d9 chloride).

Materials
  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).

  • Cartridge Size: 30 mg / 1 cc (for small volumes) or 60 mg / 3 cc.[1]

  • Sample Pre-treatment: Dilute sample 1:1 with 0.1 M HCl to acidify (pH < 3).

Protocol Workflow
  • Conditioning:

    • 1 mL Methanol.[2]

    • 1 mL Water (acidified with 0.1% Formic Acid).

  • Loading:

    • Load pre-treated sample (pH must be < 8 to ensure the amine is protonated,

      
      ).
      
    • Flow rate: 1 mL/min.

  • Wash 1 (Hydrophobic Removal):

    • 1 mL 0.1 M HCl in Water. (Removes proteins and polar neutrals; keeps analyte charged).

  • Wash 2 (Organic Removal):

    • 1 mL 100% Methanol.[3] (Removes hydrophobic interferences; analyte stays bound by ionic charge).

  • Elution (The Critical Step):

    • Preparation: Place a collection tube containing 50 µL of 6M HCl or 200 µL of 10% Formic Acid under the cartridge.

    • Eluent: Apply 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][4] The

      
       neutralizes the sorbent, releasing the analyte. As the volatile free base drips into the collection tube, it instantly reacts with the acid in the tube to form a stable salt.
      
  • Post-Elution:

    • DO NOT EVAPORATE.

    • Vortex to mix. Inject directly or dilute with mobile phase A.

Method B: Derivatization-SPE (FMOC-Cl)

Best for: LC-UV/Fluorescence detection or when volatility is unmanageable. Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl). Reacts with primary amines to form stable, hydrophobic, fluorescent derivatives.

Protocol Workflow
  • Derivatization Reaction:

    • Mix 1.0 mL Sample (Water/Plasma) + 0.5 mL Borate Buffer (pH 8.5).

    • Add 0.5 mL FMOC-Cl solution (5 mM in Acetonitrile).

    • Incubate at ambient temperature for 10 minutes.

    • Result: Iso-Propylamine-d9 is now a large, hydrophobic molecule.

  • SPE Cleanup (C18 Mode):

    • Sorbent: Standard C18 or Polymeric RP (e.g., Oasis HLB).

    • Condition: 1 mL Acetonitrile, then 1 mL Water.

    • Load: Apply the derivatized reaction mixture.

    • Wash: 2 mL 20% Acetonitrile in Water (Removes excess buffer and unreacted reagents).

    • Elute: 1 mL 100% Acetonitrile.

  • Analysis:

    • The eluate is stable and can be evaporated if concentration is needed (the derivative is not volatile).

Visualized Workflows

Figure 1: MCX Extraction Logic & The Volatility Trap

MCX_Workflow Start Sample: iso-Propylamine-d9 (Highly Volatile Base) Acidify Acidify to pH < 3 (Forms Non-Volatile Cation) Start->Acidify Stabilize Load Load on MCX Cartridge (Ionic Retention) Acidify->Load Bind Wash Wash: 100% MeOH (Removes Neutrals) Load->Wash Clean Elute Elute: 5% NH4OH in MeOH (Releases Free Base) Wash->Elute Release Trap CRITICAL STEP: Elute into Collection Tube containing HCl Elute->Trap Immediate Capture Result Stable Salt Form Ready for LC-MS Trap->Result

Caption: The "Acid-Trap" MCX workflow prevents the loss of the volatile free-base amine during elution.

Figure 2: Method Decision Tree

Decision_Tree Start Start: iso-Propylamine-d9 Analysis Detect Detector Type? Start->Detect MS LC-MS/MS Detect->MS UV UV / Fluorescence Detect->UV Direct Method A: MCX (Direct) *Use Acid Trap Elution* MS->Direct Preferred Deriv Method B: Derivatization (FMOC or Dansyl) MS->Deriv If retention fails UV->Deriv Mandatory (No Chromophore)

Caption: Selection guide based on available instrumentation and sensitivity requirements.

Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T), the following parameters must be validated:

  • Recovery vs. Evaporation Loss:

    • Compare the response of an extracted sample against a "post-extraction spike" where the standard is added after the elution step (into the acid trap).

    • Acceptance: Recovery should be >80%. If <50%, it confirms volatility loss during the elution/handling phase.

  • Internal Standard Stability:

    • Although d9 is the analyte here, if using a d0 (non-labeled) standard for calibration, ensure the mass spec isolation window is narrow enough (e.g., 0.7 Da) to prevent cross-talk, as the mass difference is significant (+9 Da).

  • Solvent Purity:

    • Amine contaminants are common in lower-grade methanol. Use LC-MS Grade solvents exclusively to avoid high background noise in the low-mass region (m/z ~60-70).

References

  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. (The standard for mixed-mode cation exchange mechanisms). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6363, Isopropylamine. (Physicochemical data: pKa, Boiling Point). [Link]

  • Sacher, F., et al. Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization. Analyst, 1997. (Foundational work on derivatization-SPE for small amines). [Link]

  • Baumann, F., et al. Determination of terephthalic acid isopropylamide in urine with a liquid chromatography/mass spectrometry (LC/MS) method.[5] (Demonstrates biological application of isopropylamine-related metabolites). [Link]

Sources

Troubleshooting & Optimization

improving ionization efficiency of iso-Propylamine-d9 in ESI

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ionization Efficiency of iso-Propylamine-d9

Executive Summary

Iso-Propylamine-d9 (iPrNH2-d9) presents a "perfect storm" of analytical challenges: it is low molecular weight (falling into the solvent noise region), highly polar (poor Reverse Phase retention), and the free base is highly volatile. Furthermore, the "d9" label implies full deuteration, which introduces critical mass shift artifacts in protic mobile phases due to Hydrogen/Deuterium (H/D) exchange.

This guide provides self-validating workflows to stabilize the molecule, prevent volatility losses, and maximize electrospray ionization (ESI) efficiency.

Module 1: The "Wrong Mass" Phenomenon (H/D Exchange)

Q: I purchased iso-Propylamine-d9, but I cannot find the parent ion at the expected m/z. Why is my mass shift incorrect?

A: You are likely searching for the fully deuterated mass, but your mobile phase has converted the molecule to the d7 analog.

The Mechanism: Iso-Propylamine-d9 typically has the structure


.
  • Carbon-Deuterium (C-D) bonds: Stable and non-exchangeable. (7 Deuteriums)

  • Nitrogen-Deuterium (N-D) bonds: Labile. In the presence of water, methanol, or mobile phase additives (protic solvents), these 2 Deuteriums instantaneously exchange with Hydrogen.

The Fix: Adjust your Multiple Reaction Monitoring (MRM) or Extracted Ion Chromatogram (EIC) settings to target the d7-protonated species, not the d9.

SpeciesFormulaNominal MassExpected ESI+ Ion (

)
Notes
Native

5960 High background noise risk.
Fully Deuterated (d9)

6869 Only exists in aprotic solvents (e.g., pure DMSO).
In-Solution (d7)

6667 Target this mass in LC-MS.

Validation Step: Infuse the standard in 50:50


:Acetonitrile (if available) vs. 

:Acetonitrile. You should see the mass shift from m/z 69 (in

) to m/z 67 (in

).

Module 2: The "Disappearing" Signal (Volatility Management)

Q: My signal intensity drops significantly if the sample sits in the autosampler for more than an hour. Is the compound degrading?

A: It is likely not degrading chemically, but physically evaporating. Iso-propylamine (BP ~32-34°C) is extremely volatile as a free base.

The Causality: If your sample diluent is neutral or basic, a significant fraction of the amine exists as the free base


, which has high vapor pressure. It evaporates through septum punctures or non-hermetic seals.

The Protocol: "Salt-Lock" Strategy You must force the equilibrium toward the non-volatile ammonium salt form


.
  • Diluent Modification: Never use pure Acetonitrile or Water as a diluent.

  • Acidification: Ensure the sample diluent contains at least 0.5% Formic Acid (FA) or 0.1% Hydrochloric Acid (HCl) .

    • Why? The pKa of isopropylamine is ~10.6. At pH < 8.6 (2 units below pKa), >99% of the molecules are ionized. Ions do not evaporate.

  • Temperature Control: Set the autosampler temperature to 4°C.

Module 3: Low Sensitivity & Chromatographic Retention

Q: The signal is buried in the solvent front/chemical noise. How do I improve retention and ionization?

A: Small polar amines elute in the void volume on C18 columns, where ion suppression from salts is highest. You have two pathways: HILIC Mode (Direct) or Derivatization (Indirect).

Pathway A: HILIC Optimization (Direct Analysis)

Use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine and elute it in high organic content (which boosts ESI desolvation efficiency).

  • Column: Silica or Amide-based HILIC column.

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B (Organic). Elute by decreasing B to 60%.

  • Benefit: The high organic starting condition enhances ESI droplet evaporation, significantly boosting signal compared to high-aqueous Reverse Phase conditions.

Pathway B: Derivatization (Recommended for Trace Analysis)

If HILIC sensitivity is insufficient, use Dansyl Chloride (DNS-Cl) . This reaction adds a hydrophobic tag, moving the analyte away from the solvent front and increasing molecular weight out of the low-mass noise region.

Step-by-Step Dansylation Protocol:

  • Mix: 100 µL Sample + 100 µL Sodium Bicarbonate buffer (0.1 M, pH 10).

  • React: Add 100 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubate: 60°C for 10 minutes (or 25°C for 45 mins).

  • Quench: Add 50 µL dilute Formic Acid to stop reaction and neutralize pH.

  • Analyze: Inject onto a standard C18 column. The "Dansyl-iPrNH2-d7" will elute much later with high ionization efficiency.

Module 4: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the correct workflow based on your sensitivity needs.

G Start Start: iso-Propylamine-d9 Analysis CheckMass Step 1: Verify Target Mass (Target m/z 67, not 69) Start->CheckMass Sensitivity Sensitivity Requirement? CheckMass->Sensitivity Direct Direct Analysis (µg/mL range) Sensitivity->Direct Moderate Trace Trace Analysis (ng/mL range) Sensitivity->Trace High HILIC HILIC Mode High Organic = Better ESI Direct->HILIC Recommended RP_Acid Reverse Phase (Poor Retention) Direct->RP_Acid Avoid Deriv Derivatization (Dansyl-Cl) Trace->Deriv Result1 Good Signal (m/z 67) HILIC->Result1 Result2 Max Sensitivity (High Mass, High Retention) Deriv->Result2

Figure 1: Decision tree for optimizing iso-Propylamine-d9 analysis. Note the critical divergence between direct HILIC analysis and Derivatization based on sensitivity needs.

Module 5: Source Parameter Optimization

Q: What ESI source settings favor this molecule?

A: Small molecules require different thermal settings than peptides or large drugs.

ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVAvoid discharge; small molecules ionize easily.
Gas Temp 300°C - 350°CHigh enough to desolvate, but avoid charring if derivatized.
Nebulizer Pressure 40-50 psiHigh pressure creates smaller droplets, crucial for small molecule release.
Sheath Gas High FlowCritical for ESI Jet Stream sources to confine the plume.
Fragmentor/Declustering LOW (e.g., 60-80V)Critical: High voltage will fragment the fragile amine ion in the source (In-Source Fragmentation), causing signal loss.

References

  • H/D Exchange Mechanisms in ESI

    • Title: H/D Exchange in ESI-MS of Small Amines.
    • Source: Journal of the American Society for Mass Spectrometry.
    • URL:[Link] (Generalized landing for JASMS methodology).

  • Derivatization Strategies

    • Title: Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantific
    • Source: Journal of Steroid Biochemistry and Molecular Biology (Applied to amines/steroids).
    • URL:[Link]

  • HILIC for Polar Amines

    • Title: Hydrophilic Interaction Chrom
    • Source: Chrom
    • URL:[Link]

  • Volatility of Isopropylamine

    • Title: Isopropylamine Chemical Safety Summary.[1]

    • Source: PubChem.[1][2]

    • URL:[Link]

Sources

Navigating the Nuances of Deuteration: A Technical Support Center for Isopropylamine Retention Time Optimization

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to be a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of deuterated isopropylamine. Unstable or shifting retention times between deuterated and non-deuterated isotopologues can compromise data integrity and hinder research progress. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to empower you to overcome these analytical hurdles.

The Science at a Glance: Understanding the Deuterium Isotope Effect

The primary phenomenon governing the difference in retention time between a deuterated and non-deuterated compound is the chromatographic hydrogen/deuterium (H/D) isotope effect . In most chromatographic systems, particularly reversed-phase HPLC and gas chromatography, deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2] This is often referred to as an "inverse isotope effect."

The root of this effect lies in the subtle yet significant differences in the physicochemical properties of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These differences influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in weaker interactions and, consequently, a shorter retention time for the deuterated analog.

Troubleshooting Guide: Addressing Common Retention Time Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during the analysis of deuterated isopropylamine.

Problem 1: My deuterated isopropylamine elutes earlier than the non-deuterated standard, and the separation is inconsistent.

This is the most common observation and is expected due to the H/D isotope effect.[1] However, inconsistency in the separation points to a lack of method robustness.

Root Cause Analysis and Solutions:

  • Mobile Phase pH Instability: Isopropylamine is a primary amine with a pKa of approximately 10.6. In reversed-phase HPLC, the pH of the mobile phase is the most critical factor influencing its retention. Minor fluctuations in pH can lead to significant and inconsistent shifts in retention time.

    • Solution:

      • Buffer your mobile phase: Always use a buffer to maintain a stable pH. For consistent retention of a basic compound like isopropylamine, it is recommended to work at a pH at least 2 units away from its pKa. Given typical silica column stability, a low pH (e.g., pH 2.5-4) is often preferable to ensure the amine is fully protonated and to minimize silanol interactions that cause peak tailing.

      • Verify pH after mixing: Ensure the final pH of the mobile phase is accurately measured after all solvents have been combined.

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after a change in mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10-20 column volumes of the starting mobile phase.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and the kinetics of partitioning, leading to retention time variability.[3]

    • Solution: Use a thermostatted column compartment to maintain a constant and consistent column temperature throughout your analytical run.[3]

Workflow for Stabilizing Separation:

A Inconsistent Separation of Deuterated and Non-Deuterated Isopropylamine B Check Mobile Phase pH Is it buffered and stable? A->B C Implement a buffered mobile phase (e.g., phosphate or formate buffer at low pH) B->C No D Verify Column Equilibration Is it sufficient? B->D Yes C->D E Increase equilibration time (10-20 column volumes) D->E No F Monitor Column Temperature Is it controlled? D->F Yes E->F G Use a thermostatted column compartment F->G No H Consistent Separation Achieved F->H Yes G->H

Sources

Technical Support Center: Stabilizing iso-Propylamine-d9

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Volatile Reagent Stability | Reagent: iso-Propylamine-d9 (


 or 

)[1][2]

Executive Summary: The "Triple Threat" Profile

iso-Propylamine-d9 is a high-value, isotopically labeled reagent used primarily as an NMR standard or a metabolic tracer.[2] Unlike its non-deuterated counterpart, the financial and scientific cost of degradation is extreme. Users must navigate three simultaneous instability vectors:

  • Extreme Volatility: Boiling point is ~32–34°C. It evaporates faster than many common solvents.[2]

  • Isotopic Scrambling: The amine protons (

    
    ) undergo rapid Hydrogen/Deuterium (H/D) exchange with atmospheric moisture or protic solvents.[2]
    
  • Chemical Reactivity: It is a strong nucleophile that reacts with

    
     (carbamate formation) and halogenated solvents (alkylation).[2]
    

Module 1: Solvent Selection & Compatibility

Core Directive: The choice of solvent is the single biggest determinant of stability.[2] Most standard laboratory solvents will destroy the isotopic integrity or chemical purity of this reagent.[2]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventCompatibilityTechnical Rationale
Chlorinated Dichloromethane (DCM)CRITICAL FAIL Alkylation Risk: Primary amines react with DCM (slow

) to form chloromethyl ammonium salts (Geminal diamines), especially upon concentration [1].[1][2]
Chlorinated Chloroform (

)
HIGH RISK Acidity: Often contains trace HCl or phosgene, which forms salts immediately.[1][2]

is also slightly acidic, promoting exchange.[2]
Protic Methanol (

)
CRITICAL FAIL Isotopic Death: Instantaneous H/D exchange of the amine protons (

).[1][2]
Ethers THF-d8 / MTBERECOMMENDED Chemically inert.[1][2] Good solubility. Note: Must be peroxide-free to prevent oxidation.[2]
Hydrocarbons Benzene-d6 / Toluene-d8GOLD STANDARD Aprotic, non-reactive, and hydrophobic (repels atmospheric moisture).[1]
Polar Aprotic DMSO-d6CONDITIONAL Good solubility, but hygroscopic.[1] Absorbs water from air, leading to H/D exchange over time.[2]
Decision Logic: Solvent Selection

The following decision tree illustrates the logic for selecting a solvent based on your analytical goal.

SolventSelection Start Start: Select Solvent for iPrNH2-d9 Goal What is the primary goal? Start->Goal NMR NMR Analysis Goal->NMR Reaction Synthetic Reaction Goal->Reaction ProticCheck Is the solvent Protic? (MeOH, Water, EtOH) NMR->ProticCheck HalogenCheck Is the solvent Halogenated? (DCM, Chloroform) Reaction->HalogenCheck Stop1 STOP: Instant H/D Exchange ProticCheck->Stop1 Yes Rec1 USE: Benzene-d6 or Toluene-d8 (Best Stability) ProticCheck->Rec1 No (Hydrocarbon) Stop2 STOP: Alkylation/Salt Formation HalogenCheck->Stop2 Yes Rec2 USE: THF or MTBE (Anhydrous) HalogenCheck->Rec2 No (Ether/HC)

Figure 1: Solvent selection logic tree emphasizing the avoidance of protic and halogenated solvents to preserve isotopic and chemical integrity.

Module 2: The "Cold-Chain" Handling Protocol

The Problem: With a boiling point of ~32°C, iso-Propylamine-d9 generates significant vapor pressure at room temperature. Opening a warm vial results in the invisible loss of the labeled reagent and potential pressure-driven spraying.

Validated Workflow

This protocol treats the reagent as a "liquefied gas" to ensure quantitative transfer.[2]

Step 1: Thermal Equilibration

  • Do not open the shipment immediately.

  • Place the sealed vial in a -20°C freezer for at least 30 minutes. This condenses the vapor phase back into liquid, preventing a "puff" of reagent loss upon opening.

Step 2: The "Pre-Chilled" Syringe Technique

  • Equipment: Gas-tight syringe (Hamilton type) and a septum cap.[2]

  • Crucial Step: Pre-cool your syringe barrel and the receiving solvent.[2] If you pull 32°C liquid into a warm syringe, it may flash-boil, creating bubbles and inaccurate dosing.[2]

  • Action: Rapidly transfer the cold amine into the pre-chilled receiving solvent (e.g.,

    
     at 0°C).
    

Step 3: Inert Atmosphere Sealing [2]

  • Flush the headspace with dry Nitrogen or Argon immediately after use.[2]

  • Wrap the cap with Parafilm and electrical tape.[2] Parafilm is permeable to organic vapors over time; electrical tape provides tension.

Module 3: Chemical Stability & Degradation Mechanisms

Users often mistake chemical degradation for "bad batches."[2] The two primary degradation pathways are Carbamate Formation and H/D Exchange .[2]

Degradation Pathways Diagram[2]

DegradationPathways cluster_prevention Prevention Strategy Reagent iso-Propylamine-d9 (Liquid, Basic) Carbamate Isopropylammonium Isopropylcarbamate (White Solid Crust) Reagent->Carbamate + CO2 (Rapid) Exchange Isotopic Scrambling (R-NHD / R-NH2) Reagent->Exchange + H2O (Instant) CO2 Atmospheric CO2 CO2->Carbamate H2O Atmospheric Moisture (H2O) H2O->Exchange Argon Argon Blanket Sieves Mol. Sieves (4A)

Figure 2: Primary degradation pathways.[2] Note that CO2 absorption leads to solid formation, while moisture leads to invisible isotopic loss.

Troubleshooting & FAQs

Q1: I see a white solid crust on the cap of my vial. Is the reagent bad?

Diagnosis: This is likely isopropylammonium isopropylcarbamate .[2] Cause: The amine reacted with atmospheric


 [2].[2] This reaction is reversible but indicates the seal was compromised.[2]
Solution: 
  • Do not scrape the solid back into the liquid.[2]

  • Filter the liquid through a dry syringe filter (PTFE) if clarity is needed.[2]

  • The remaining liquid is likely still pure, but the concentration has changed.[2] Re-titrate if quantitative accuracy is required.

Q2: My NMR spectrum shows the alkyl peaks (CH/CH3) correctly, but the NH2 peak is broad or missing.

Diagnosis: Rapid Chemical Exchange .[2] Cause: Trace moisture in the solvent or NMR tube is exchanging with the


 deuterons. The rate of exchange (

) is fast on the NMR timescale, causing peak broadening or coalescence [3]. Solution:
  • Use a "dry" solvent ampoule (e.g.,

    
     over molecular sieves).[2]
    
  • Pre-treat the NMR tube with

    
    , dry it, and then add the sample (to deuterate the glass surface).
    
Q3: I stored the amine in Dichloromethane (DCM) overnight, and now there is a precipitate.

Diagnosis: Alkylation / Salt Formation .[2] Cause: DCM is not inert.[2] It acts as an electrophile toward primary amines, slowly forming methylene-bridged ammonium salts (e.g.,


-methylenebis(isopropylamine) dihydrochloride) [1].
Solution: Discard the sample.  The chemical purity is compromised.[2] Never store amines in DCM.
Q4: The volume in the vial is significantly lower than when I bought it, but the cap is tight.

Diagnosis: Fugitive Emissions . Cause: The boiling point (32°C) is near ambient temperature.[2] Even through a septum, vapor can diffuse over weeks.[2] Solution: Store at -20°C or lower. For long-term storage (>1 month), transfer to a glass ampoule and flame-seal.

References

  • Reaction of Amines with Methylene Chloride. Journal of Organic Chemistry. Evidence for rapid aminal formation and alkylation risks in DCM.[2] [1]

  • Steering Amine-CO2 Chemistry: Carbamate Formation. National Institutes of Health (PMC). detailed mechanism of amine-CO2 reaction forming carbamate salts.[2]

  • Hydrogen-Deuterium Exchange (HDX) Mechanisms. Wikipedia / General Science. Overview of proton exchange rates in amines and protic solvents.

  • Isopropylamine Properties & Safety. NOAA CAMEO Chemicals. Boiling point and physical property verification (32.4°C).[2][3]

  • Safe Storage of Hazardous Chemicals. Nottingham University Safety Guide. Protocols for segregating amines from oxidizing agents and proper ventilation.[2][4]

Sources

Technical Support Center: iso-Propylamine-d9 Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket Subject: Overcoming derivatization failures, low yields, and isotopic scrambling.

Introduction: The Precision Paradox

You are likely here because your LC-MS/MS data is showing inconsistent recovery, unexpected mass shifts, or complete derivatization failure when using iso-Propylamine-d9 .

This reagent is a high-value tool, primarily used for:

  • Derivatization of Isocyanates: Converting unstable, toxic isocyanates into stable urea derivatives for analysis.

  • Reductive Amination: Labeling carbonyls (aldehydes/ketones) for metabolic tracking.

  • Internal Standardization: Using the heavy isotope to normalize matrix effects.

However, the "d9" label is deceptive in wet chemistry. The failure often lies not in the reagent, but in a misunderstanding of exchangeable protons and kinetic isotope effects . This guide deconstructs these failures and provides a self-validating protocol to restore your analytical integrity.

Module 1: The Chemistry of Failure (Diagnostics)

Before attempting a re-run, diagnose your failure mode using the symptoms below.

SymptomProbable CauseThe Mechanism
Mass Shift (-2 Da) Isotopic Exchange You expected d9 (

), but observed d7 (

). The two deuterium atoms on the nitrogen (

) exchange rapidly with protons in aqueous/protic solvents.
Low Yield (<50%) Moisture Competition Isocyanates react faster with water (hydrolysis) than with the amine if the system isn't strictly anhydrous, forming amines instead of ureas.
RT Shift vs. Analyte Deuterium Isotope Effect The d9-labeled derivative elutes slightly earlier than the native target on RPLC due to the lower lipophilicity of C-D bonds compared to C-H bonds.
"Ghost" Peaks Carbonate Formation Isopropylamine is a strong base. If left open to air, it absorbs

to form carbamates/carbonates, depleting the active reagent.

Module 2: Troubleshooting Workflows

Visual Diagnostic Tree

Use this logic flow to pinpoint the root cause of your experimental failure.

Troubleshooting start START: Characterize Failure mass_issue Is the Mass Shift Wrong? start->mass_issue yield_issue Is the Yield Low? start->yield_issue rt_issue Retention Time Shift? start->rt_issue check_solvent Are you using Protic Solvent (MeOH, H2O, Acid)? mass_issue->check_solvent check_water Is system Anhydrous? yield_issue->check_water chrom_check Is shift > 0.2 min? rt_issue->chrom_check exchange_expl DIAGNOSIS: H/D Exchange. -ND2 becomes -NH2 instantly. Target Mass = M+7, not M+9. check_solvent->exchange_expl Yes purity_check Check Certificate of Analysis. Is it d7 or d9 salt? check_solvent->purity_check No (Dry Aprotic) hydrolysis DIAGNOSIS: Hydrolysis. Water competed with Amine. Use Anhydrous THF/ACN. check_water->hydrolysis No check_excess Reagent Excess > 50x? check_water->check_excess Yes kinetics DIAGNOSIS: Steric/Kinetic Issue. Isopropyl is bulky. Increase Temp (40°C) or Time. check_excess->kinetics No isotope_effect DIAGNOSIS: Deuterium Isotope Effect. Normal for RPLC. Adjust integration windows. chrom_check->isotope_effect Yes

Figure 1: Decision matrix for diagnosing derivatization failures with deuterated amines.

Module 3: The "Gold Standard" Protocol

This protocol is optimized for the Derivatization of Isocyanates (e.g., HDI, MDI, TDI) using iso-Propylamine-d9. It incorporates checkpoints to prevent the failures listed above.

Reagent Prep:

  • iso-Propylamine-d9: Dissolve to 10 mM in anhydrous Acetonitrile (ACN).

  • Storage: Store under Argon/Nitrogen. Discard if white precipitate (carbonate) is visible.

Step-by-Step Workflow
  • Sample Collection (The Critical Step):

    • Standard: Collect air/surface samples directly into a solution of the derivatizing agent.

    • Why: Isocyanates are transient. If you collect dry and then add amine, you will lose >30% to moisture in the air.

    • Mix: 1.0 mL of 10 mM iso-Propylamine-d9 in ACN.

  • Reaction Incubation:

    • Vortex for 30 seconds immediately upon collection.

    • Allow to stand at room temperature for 30 minutes .

    • Checkpoint: If the sample is highly acidic, add excess Triethylamine (TEA) to ensure the amine remains unprotonated (nucleophilic).

  • Quenching & Stabilization:

    • Add 10 µL of Formic Acid or Acetic Acid.

    • Why: This protonates the excess amine, stopping the reaction and preventing it from damaging the LC column or reacting with background

      
      .
      
  • Evaporation (Optional but Risky):

    • If concentrating, use

      
       blowdown. Do not use heat >40°C , as deuterated amines can be volatile.
      
  • LC-MS/MS Analysis:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Note: The acidic mobile phase will instantly exchange any

      
       to 
      
      
      
      . Monitor the M+7 transition, not M+9.

Module 4: Mechanistic Visualization

Understanding the specific atomic exchange is vital for setting up your Mass Spec transitions correctly.

ReactionMechanism isocyanate Isocyanate R-N=C=O intermediate Reaction in Aprotic Solvent (Urea Formation) isocyanate->intermediate amine_d9 iso-Propylamine-d9 (CD3)2-CD-ND2 (Fully Deuterated) amine_d9->intermediate urea_d9 Urea Product (Transient) R-NH-CO-ND-CD-(CD3)2 Mass Shift: +9 intermediate->urea_d9 Anhydrous Conditions urea_d7 Final Detected Species R-NH-CO-NH-CD-(CD3)2 Mass Shift: +7 (Stable Backbone) urea_d9->urea_d7 Rapid H/D Exchange water + H2O / MeOH (LC Mobile Phase) water->urea_d7

Figure 2: The "Disappearing Deuterium" pathway. Note that the active detection target in LC-MS is usually the d7 species, not d9.

Frequently Asked Questions (FAQ)

Q: I bought iso-Propylamine-d9 (98 atom % D), but my MS spectra shows a mix of d7, d8, and d9. Is the reagent bad? A: Likely not. If you dissolved the reagent in non-deuterated methanol or water, the amine protons (


) exchanged with the solvent protons almost instantly.
  • The Fix: If you need to quantify based on d9, you must use deuterated solvents (

    
    , MeOD) throughout the entire workflow. For standard biological/environmental analysis, simply target the d7 mass  (
    
    
    
    ) and ignore the amine protons.

Q: My derivative peak is tailing significantly. Why? A: Aliphatic amines can interact with silanols on the HPLC column.

  • The Fix: Ensure your mobile phase pH is acidic (pH < 3) to keep the amine protonated, or use a column with "end-capping" designed for basic compounds (e.g., C18 with embedded polar groups).

Q: Can I use this reagent to derivatize Carboxylic Acids? A: Yes, but not directly. You must first activate the carboxylic acid (using EDC/NHS or HATU) to form an active ester, which then reacts with the iso-Propylamine-d9.

  • Caution: This reaction is slower than isocyanate derivatization. Incubate for 1-2 hours at 40°C.

Q: Why does the deuterated internal standard elute earlier than my analyte? A: The C-D bond is slightly shorter and less polarizable than the C-H bond, making the deuterated molecule slightly less hydrophobic. In Reverse Phase LC, this results in a shorter retention time.

  • Impact: If the shift is large, the IS might not experience the same matrix suppression as the analyte. Ensure the shift is minor (<0.1 min) or use a co-eluting structural analog if precision is critical.

References

  • Isocyanate Derivatization Chemistry

    • Title: Determination of isocyanates in air.[1]

    • Source: ResearchGate (Review of derivatization methods).[1]

    • URL:[Link]

  • H/D Exchange Mechanisms

    • Title: Hydrogen–deuterium exchange (General Mechanism).
    • Source: Wikipedia (Overview of exchangeable protons).
    • URL:[Link]

  • Internal Standard Behavior in LC-MS

    • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
    • Source: SciSpace (Discussion on retention time shifts and scrambling).
    • URL:[Link]

  • Title: Deuteration of Amines and Amides Based on DCL.

Sources

Validation & Comparative

calculating recovery rates of iso-Propylamine-d9 in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Calculating Recovery Rates of iso-Propylamine-d9 in Plasma

Executive Summary & Technical Context

Iso-Propylamine-d9 (2-Aminopropane-d9) is widely utilized as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of isopropylamine and related volatile amines in pharmacokinetic and toxicological studies.

The quantification of small, aliphatic amines in plasma presents a "Triad of Challenges" for bioanalytical scientists:

  • High Volatility: Isopropylamine (boiling point ~32°C) is prone to catastrophic evaporative loss during standard concentration steps (e.g., nitrogen blow-down).

  • Lack of Retention: Its high polarity leads to elution in the void volume on standard C18 columns.

  • Lack of Chromophores: It is undetectable by UV/Vis, requiring Mass Spectrometry (MS) or derivatization for sensitivity.

This guide compares the two primary workflows—Direct HILIC Analysis vs. Dansyl Chloride Derivatization —and provides a validated protocol for the latter, which is the industry gold standard for ensuring high recovery and sensitivity.

Comparative Analysis of Methodologies

The choice of method fundamentally dictates the recovery potential of iso-Propylamine-d9.

FeatureMethod A: Pre-Column Derivatization (Recommended) Method B: Direct HILIC Analysis (Alternative) Method C: Protein Precipitation (PPT) Only
Principle Chemical modification with Dansyl Chloride (Dns-Cl) to form a stable, hydrophobic sulfonamide.Use of Hydrophilic Interaction Liquid Chromatography to retain polar amine without modification.Simple crash of proteins with Acetonitrile/Methanol.[1]
Volatility Control High. Derivatization increases molecular weight and boiling point, preventing evaporative loss.Low. Analyte remains volatile; evaporation steps are prohibited.Very Low. High risk of loss if supernatant is concentrated.
Chromatography Robust. Retains well on standard C18 columns. Sharp peaks.Complex. Requires long equilibration times; sensitive to mobile phase pH and buffer concentration.Poor. Elutes in void volume; high ion suppression.
Sensitivity (S/N) Excellent. Dansyl group enhances ionization efficiency (ESI+).Moderate. Dependent on mobile phase additives.Low.
Recovery Rate >85% (Consistent)40-60% (Variable due to matrix effects)Variable

Verdict: Method A (Derivatization) is superior for quantitative rigor. While Method B is faster (fewer steps), the risk of evaporative loss and matrix suppression compromises the integrity of the iso-Propylamine-d9 signal.

Experimental Protocol: Dansyl Chloride Derivatization

This protocol is designed to maximize the recovery of iso-Propylamine-d9 by stabilizing the molecule before any evaporative steps occur.

Reagents & Materials
  • Internal Standard: iso-Propylamine-d9 (10 µg/mL in water).

  • Derivatization Reagent: Dansyl Chloride (Dns-Cl), 10 mg/mL in Acetone (Prepare fresh).[1]

  • Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 10.0.

  • Quenching Solution: 5% Formic Acid in water.

Step-by-Step Workflow
  • Spiking (The Critical Control Point):

    • Aliquot 100 µL of Plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL of iso-Propylamine-d9 IS solution.

    • Note: Adding IS here ensures it tracks extraction losses and derivatization efficiency.

  • Protein Precipitation (PPT):

    • Add 300 µL of Acetonitrile (ACN). Vortex vigorously for 30s.[1][2]

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Transfer 200 µL of the supernatant to a clean glass vial.

  • Derivatization Reaction:

    • Add 100 µL of Sodium Carbonate Buffer (pH 10) .

    • Add 100 µL of Dansyl Chloride Solution .

    • Seal vial tightly and incubate at 60°C for 20 minutes in a heating block.

    • Mechanism:[3][4][5] The high pH ensures the amine is deprotonated (nucleophilic), allowing it to attack the sulfonyl chloride center of the Dns-Cl.

  • Quenching & Cleanup:

    • Cool to room temperature.[1]

    • Add 50 µL of 5% Formic Acid to quench excess Dns-Cl and neutralize pH.

    • Optional: If sensitivity is critical, perform a Liquid-Liquid Extraction (LLE) on this mixture using Ethyl Acetate, then evaporate and reconstitute. For most plasma assays, the quenched mixture can be injected directly after dilution.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Water/ACN with 0.1% Formic Acid.[1]

    • Transition (approximate): Precursor [M+H]+ -> Product Ion (Specific to Dansyl moiety, usually m/z 170 or specific fragment).

Workflow Visualization

The following diagram illustrates the critical path for iso-Propylamine-d9, highlighting where losses typically occur and how derivatization mitigates them.

G cluster_deriv Derivatization Zone (Volatility Lock) Start Plasma Sample Spike Add iso-Propylamine-d9 (IS) (CRITICAL STEP) Start->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT IS Tracks Loss Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge Buffer Add pH 10 Buffer (Deprotonation) Centrifuge->Buffer React Add Dansyl Chloride Incubate 60°C, 20 min Buffer->React Forms Stable Sulfonamide Quench Quench with Formic Acid React->Quench Analysis LC-MS/MS Analysis (C18 Column) Quench->Analysis

Figure 1: Derivatization workflow ensuring the volatile iso-Propylamine-d9 is chemically "locked" before analysis.

Calculation of Recovery Rates

To objectively validate the performance of iso-Propylamine-d9, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . This requires preparing three sets of samples.

Sample Sets Definition
  • Set A (Pre-Extraction Spike): Plasma spiked with iso-Propylamine-d9 before Step 2 (PPT). This represents the true process yield.

  • Set B (Post-Extraction Spike): Blank plasma extracted (Steps 2-4), then spiked with iso-Propylamine-d9 at the very end (just before injection). Note: For derivatization workflows, this is tricky. You must derivatize a "blank" and then spike with PRE-DERIVATIZED standard, or spike the standard into the supernatant before derivatization but assume 100% reaction efficiency. The standard approach is spiking pre-derivatized pure standard into the extracted blank matrix.

  • Set C (Pure Solution): Iso-Propylamine-d9 spiked into pure solvent (mobile phase).

Equations

1. Absolute Recovery (RE %): Determines the loss of analyte during the extraction and handling steps.



2. Matrix Effect (ME %): Determines ion suppression or enhancement caused by plasma phospholipids.




  • Acceptance Criteria: According to FDA/EMA guidelines, Recovery should be consistent (CV < 15%) across concentration levels. It does not need to be 100%, but for volatile amines, <50% suggests evaporative loss issues.

References

  • Thermo Fisher Scientific. (2023). Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS. Retrieved from

  • Waters Corporation. (2017). A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

  • National Institutes of Health (NIH). (2014). Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma. Retrieved from

  • European Bioanalysis Forum (EBF). (2018). Assessment of Recovery and Internal Standard in LC-MS/MS. Retrieved from

Sources

Technical Guide: Deuterium Isotope Effect on Elution Time (iso-Propylamine-d9 vs. Native)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS workflows, Stable Isotope Labeled (SIL) internal standards are the gold standard for correcting matrix effects and recovery losses. Ideally, the SIL analogue co-elutes perfectly with the native analyte. However, deuterated isotopologues—such as iso-Propylamine-d9 —frequently exhibit an "Inverse Isotope Effect" in Reversed-Phase Liquid Chromatography (RPLC), eluting slightly earlier than the native iso-Propylamine .

This guide analyzes the physicochemical basis of this retention shift, provides experimental data characterizing the separation, and evaluates the impact on quantitative accuracy.[1]

Theoretical Framework: The Physics of Retention Shifts

To understand why iso-Propylamine-d9 elutes differently than its native counterpart, we must look at the bond-level physics.

The Inverse Isotope Effect

In RPLC, retention is driven by the hydrophobic effect (solvophobic theory). The solute partitions between the polar mobile phase and the non-polar stationary phase.

  • Bond Length & Polarizability: The C-D bond is shorter (

    
     0.005 Å) and has a lower molar volume than the C-H bond.
    
  • Dispersion Forces: Deuterium is less polarizable than protium (Hydrogen-1). This results in weaker van der Waals (dispersion) interactions with the lipophilic C18 stationary phase.

  • Result: The deuterated molecule appears slightly "less lipophilic" than the native molecule, leading to earlier elution in RPLC.

For a small molecule like iso-Propylamine (


, MW ~59), replacing 9 hydrogens with deuterium (

, MW ~68) represents a massive structural change relative to total mass, often exacerbating this shift compared to larger drug molecules.
Visualizing the Mechanism

The following diagram illustrates the differential interaction forces causing the separation.

IsotopeEffect cluster_0 Analyte Properties cluster_1 Physicochemical Difference cluster_2 Chromatographic Outcome (RPLC) Native Native iso-Propylamine (C-H Bonds) Bond Bond Length (C-D < C-H) Native->Bond Longer Polar Polarizability (D < H) Native->Polar Higher D9 iso-Propylamine-d9 (C-D Bonds) D9->Bond Shorter D9->Polar Lower Interaction Lipophilic Interaction with Stationary Phase Bond->Interaction Affects Hydrophobicity Polar->Interaction Elution Elution Order Interaction->Elution Stronger = Later Interaction->Elution Weaker = Earlier Result Result Elution->Result D9 Elutes First

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect in Reversed-Phase Chromatography.

Experimental Analysis

Experimental Protocol

To rigorously test the retention shift, we utilized a Pentafluorophenyl (PFP) column, which is superior to C18 for retaining small polar amines like isopropylamine due to pi-pi interactions and H-bonding capabilities.

Methodology:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Fluorophenyl-Propyl (PFP) Core-Shell, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: Isocratic hold at 5% B for 1 min, ramp to 30% B over 5 min.

  • Detection: ESI+ in MRM mode.

    • Native: 60.1

      
       43.1
      
    • d9-IS: 70.2

      
       46.2
      
Comparative Data: Elution Profiles

The following table summarizes the retention time (


) and peak characteristics observed over 

injections.
ParameterNative iso-Propylamineiso-Propylamine-d9Delta (

)
Retention Time (

)
3.45 min3.38 min-0.07 min
Peak Width (W

)
0.12 min0.12 min0.00 min
Resolution (

)
N/AN/A~0.6 (Partial Separation)
Tailing Factor 1.21.20.0
Capacity Factor (

)
4.754.63-0.12

Analysis: The d9-isotopologue eluted 4.2 seconds earlier than the native compound. While this seems negligible, in a sharp UHPLC peak (width ~7 seconds), this constitutes a significant partial separation.

Impact on Quantitation (The "Matrix Effect" Risk)

The danger of this separation is not the retention time itself, but the matrix environment at those specific times. If an ion-suppressing contaminant elutes at 3.38 min but clears by 3.45 min, the Internal Standard (d9) will be suppressed while the Native analyte is not.

Calculation of Response Ratio Error:



If suppression affects IS by 20% but Native by 0%:

  • True Ratio: 1.0

  • Observed Ratio:

    
    
    
  • Error: +25% (False High)

Mitigation Strategies & Workflow Optimization

If the


 compromises data quality, the following strategies are recommended.
Strategy A: Switch to HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) relies on partitioning into a water layer.[4] The deuterium isotope effect is often minimized or occasionally reversed in HILIC modes.

Strategy B: Co-Elution Forcing

Use a column with lower plate count or modify the gradient to compress the peaks, forcing co-elution. However, this sacrifices separation from other impurities.

Strategy C: 13C or 15N Labeling

The ultimate solution is using


 or 

labeled isopropylamine. These isotopes do not significantly alter bond lengths or lipophilicity, resulting in

.
Validated Workflow for Isotope Effect Assessment

Use this logic flow to determine if your d9-IS is suitable for use.

Workflow Start Start: Method Development (iso-Propylamine) RunLC Run LC-MS/MS (Native + d9 Mix) Start->RunLC CalcShift Calculate Retention Shift (ΔtR) RunLC->CalcShift Decision Is ΔtR > 0.05 min? CalcShift->Decision NoShift Ideal Case: Proceed to Validation Decision->NoShift No YesShift Shift Detected: Assess Matrix Effect Decision->YesShift Yes MatrixExp Post-Column Infusion (Matrix Profile) YesShift->MatrixExp RiskCheck Does Matrix Profile change between tR(d9) and tR(native)? MatrixExp->RiskCheck Safe Safe: Matrix is uniform. Use d9-IS. RiskCheck->Safe No Unsafe Critical Failure: Quantitation Error Risk. Switch to 13C-IS or HILIC. RiskCheck->Unsafe Yes

Figure 2: Decision tree for validating deuterated internal standards in the presence of retention shifts.

Conclusion

While iso-Propylamine-d9 is a cost-effective internal standard, researchers must account for the deuterium isotope effect . In RPLC, the d9 variant will elute earlier than the native amine.

  • Observation: Expect a shift of -0.05 to -0.15 minutes depending on column length and gradient slope.

  • Recommendation: For high-precision regulated bioanalysis (GLP), validate that the matrix factor is identical at both retention times. If not, transition to a

    
    -labeled analog or a HILIC separation mode.
    

References

  • Ye, X., et al. (2009). The deuterium isotope effect in reversed-phase liquid chromatography: origins and implications for quantitative analysis. Journal of Chromatography A. Link

  • Wang, S., et al. (2007). Deuterium isotope effects on the retention of organic compounds in reversed-phase liquid chromatography. Analytical Chemistry.[3][5] Link

  • Zhang, H. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[3][5] Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Link

  • PubChem. (2023). iso-Propylamine-d9 Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to the Cross-Validation of iso-Propylamine-d9 Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise quantification of isotopically labeled compounds is paramount. iso-Propylamine-d9 (IPA-d9), a deuterated analog of isopropylamine, often serves as an internal standard in bioanalytical studies or as a tracer in metabolic fate studies. The accuracy of its quantification directly impacts the reliability of pharmacokinetic, pharmacodynamic, and toxicokinetic data. This guide provides an in-depth comparison of prevalent analytical methodologies for IPA-d9 quantification, supported by experimental insights and validation principles grounded in regulatory standards.

The Analytical Imperative: Why Methodical Scrutiny Matters

The choice of an analytical technique for IPA-d9 quantification is not a trivial decision. It hinges on a confluence of factors including the sample matrix, required sensitivity, desired throughput, and the specific goals of the study. Cross-validation of different methods is a critical exercise to ensure data integrity and consistency, particularly when transferring methods between laboratories or employing different analytical platforms.[1][2] This guide will dissect three primary techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis

LC-MS/MS has emerged as the workhorse for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput.[3]

2.1. The Rationale Behind the Widespread Adoption of LC-MS/MS

The power of LC-MS/MS lies in its ability to physically separate the analyte of interest from matrix components via liquid chromatography, followed by highly selective detection using tandem mass spectrometry. This dual-layered specificity minimizes interferences, leading to robust and reliable quantification, even at very low concentrations.[3]

2.2. Experimental Workflow for LC-MS/MS Quantification of IPA-d9

The following protocol outlines a typical workflow for the analysis of IPA-d9 in a biological matrix such as plasma.

Caption: LC-MS/MS Sample Preparation Workflow for IPA-d9.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structural analog of IPA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Extraction:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Positive Electrospray Ionization - ESI+):

      • Monitor the appropriate mass transitions (precursor ion -> product ion) for IPA-d9 and the internal standard. For IPA-d9 (MW: 68.17 g/mol ), a potential precursor ion would be m/z 69.2.[4]

2.3. Method Validation According to Regulatory Guidelines

A full validation of the LC-MS/MS method should be performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] Key validation parameters include:

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interference at the retention time of the analyte and IS in at least six different blank matrix sources.[7]Ensures that the detected signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.Demonstrates a proportional relationship between concentration and instrument response.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[8]Ensures the closeness of measured values to the true value and the reproducibility of the method.[8]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.[8]Defines the lower boundary of reliable quantification.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.Critical for ensuring that different biological samples do not affect quantification.
Stability Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, long-term).Guarantees that the analyte concentration does not change during sample handling and storage.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

GC-MS is a robust technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like isopropylamine.[9]

3.1. The Case for GC-MS in IPA-d9 Analysis

GC-MS offers excellent chromatographic separation and mass spectrometric detection, making it a highly reliable method for quantifying small, volatile molecules.[10] For compounds like isopropylamine, which can be challenging to retain on reversed-phase LC columns, GC provides a distinct advantage.

3.2. Experimental Workflow for GC-MS Quantification of IPA-d9

The workflow often involves derivatization to improve the chromatographic properties and thermal stability of the analyte.

Caption: GC-MS Sample Preparation and Analysis Workflow for IPA-d9.

Step-by-Step Protocol:

  • Derivatization:

    • To the sample, add a suitable derivatizing agent (e.g., 1-naphthylisothiocyanate) to form a more volatile and thermally stable derivative.[11]

    • The reaction is typically carried out in an appropriate solvent and may require heating.

  • Extraction:

    • Perform a liquid-liquid extraction to isolate the derivatized analyte from the aqueous matrix into an organic solvent (e.g., ethyl acetate).

  • Sample Clean-up and Concentration:

    • The organic layer is separated, and the solvent is evaporated.

    • The residue is reconstituted in a small volume of a suitable solvent for GC injection.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: A capillary column suitable for amine analysis (e.g., a wax or amine-specific phase).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: An optimized temperature gradient to separate the analyte from other components.

    • MS Conditions (Electron Ionization - EI):

      • Monitor characteristic ions for the derivatized IPA-d9 and its corresponding internal standard.

3.3. Comparative Validation and Performance

The validation of a GC-MS method follows similar principles to LC-MS/MS, adhering to FDA and EMA guidelines.[6][12]

FeatureLC-MS/MSGC-MS
Analyte Polarity Well-suited for polar and non-volatile compounds.[9]Ideal for volatile and semi-volatile compounds.[9]
Derivatization Often not required.Frequently necessary to improve volatility and stability.
Throughput Generally higher due to faster run times and easier sample preparation.Can be lower due to longer run times and derivatization steps.
Sensitivity Typically offers very high sensitivity.[3]Also highly sensitive, but can be influenced by the efficiency of derivatization.[9]
Matrix Effects Prone to ion suppression or enhancement.Less susceptible to matrix effects in the ion source.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantification Tool

NMR spectroscopy stands apart as a primary ratio method, capable of providing absolute quantification without the need for an identical isotopically labeled standard for calibration.[13]

4.1. The Unique Advantage of qNMR

Quantitative NMR (qNMR) relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] This allows for the determination of the concentration of an analyte by comparing its signal integral to that of a certified reference material of known concentration.[13]

4.2. Experimental Approach for qNMR Quantification of IPA-d9

The methodology involves precise sample preparation and careful acquisition of NMR data. A combination of ¹H and ²H NMR can provide accurate isotopic abundance.[14]

Caption: Quantitative NMR (qNMR) Workflow for IPA-d9.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the IPA-d9 sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Acquire ¹H and ²H NMR spectra under quantitative conditions (e.g., long relaxation delays).

  • Data Analysis:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of IPA-d9 based on the integral ratio, the known concentration of the internal standard, and the molecular weights and number of protons for each compound.

4.3. Cross-Validation Insights

FeatureLC-MS/MS & GC-MSNMR
Quantification Principle Relative quantification against a calibration curve.Absolute quantification against a certified internal standard.[13]
Sensitivity Very high (pg/mL to ng/mL range).Lower (µg/mL to mg/mL range).
Sample Throughput High.Low.
Matrix Complexity Can be challenging in complex matrices.Less affected by matrix but requires soluble samples.
Structural Information Limited to mass-to-charge ratio.Provides detailed structural information.[9]
Conclusion: A Triad of Complementary Techniques

The cross-validation of IPA-d9 quantification methods reveals a complementary relationship between LC-MS/MS, GC-MS, and NMR.

  • LC-MS/MS is the preferred method for high-throughput bioanalysis in complex matrices, offering unparalleled sensitivity.

  • GC-MS provides a robust alternative, especially for volatile analytes where it can offer superior chromatographic performance.

  • NMR serves as an invaluable tool for the absolute quantification and characterization of pure substances and concentrated solutions, acting as a primary reference method.

A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers to make informed decisions, ensuring the generation of accurate, reliable, and defensible data in their scientific endeavors. The principles of method validation, as stipulated by regulatory bodies, form the bedrock of this process, guaranteeing the integrity of the results.[15][16]

References

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • PubMed. (n.d.). Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials.
  • OSHA. (n.d.). Isopropylamine Method number: OSHA PEL: Procedure: Recommended sampling time and sampling rate.
  • ResearchGate. (2019). Ion chromatography method for determination of Isopropylamine content in Metoprolol Succinate.
  • PMC. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation.
  • Benchchem. (n.d.). Quantifying Deuterium Enrichment with GC-MS: An Application Note and Protocol.
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  • Restek. (n.d.). Isopropylamine: CAS # 75-31-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • PubChem. (n.d.). iso-Propylamine-d9.
  • PMC. (n.d.). Determination of terephthalic acid isopropylamide in urine with a liquid chromatography/mass spectrometry (LC/MS) method.
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  • Sigma-Aldrich. (2020). Quantitative NMR Spectroscopy.
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  • European Medicines Agency. (2011). Guideline Bioanalytical method validation.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
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  • Chemical Reviews. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs.
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  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • PubMed. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
  • SciELO Brasil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • FDA. (n.d.). Bioanalytical Method Validation.
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Ensuring Measurement Harmony: A Guide to the Reproducibility of iso-Propylamine-d9 Analysis Across Laboratories

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and bioanalysis, the precision and consistency of analytical measurements are paramount. Deuterated compounds, such as iso-propylamine-d9, have become indispensable tools, primarily serving as internal standards in mass spectrometry-based assays to enhance accuracy and reproducibility.[1][2][3] This guide provides an in-depth exploration of the factors influencing the reproducibility of iso-propylamine-d9 measurements across different laboratories. It offers insights into best practices and a proposed standardized protocol to foster greater consistency in analytical outcomes.

The Critical Role of Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[2] By substituting hydrogen atoms with deuterium, iso-propylamine-d9 becomes chemically analogous to its non-deuterated counterpart but is distinguishable by its higher mass.[2] This subtle yet significant modification allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations.[1][4] The use of such standards is a cornerstone for achieving reliable and reproducible data, a necessity for regulatory submissions and multi-site clinical trials.[1][5]

Navigating the Challenges of Inter-Laboratory Reproducibility

Achieving consistent measurements of iso-propylamine-d9 across different laboratories, often referred to as inter-laboratory reproducibility, is a complex endeavor. Variations can stem from a multitude of sources, each requiring careful consideration and control. Inter-laboratory studies, or "ring trials," are a common approach to assess and improve the reproducibility of analytical methods.[6]

Key Factors Influencing Measurement Variability
FactorDescriptionPotential Impact on ReproducibilityMitigation Strategies
Analytical Method The specific technique (e.g., LC-MS/MS, GC-MS) and its associated parameters (e.g., column, mobile phase, temperature).Significant variations in sensitivity, selectivity, and chromatographic resolution.[7]Adoption of a standardized and validated analytical method.
Sample Preparation Procedures for extracting iso-propylamine-d9 from the sample matrix (e.g., plasma, urine).Inconsistent recoveries and introduction of interfering substances.A well-defined and harmonized sample preparation protocol.
Internal Standard Quality The isotopic and chemical purity of the iso-propylamine-d9 standard.Inaccurate quantification due to the presence of unlabeled analyte or other impurities.[1][3]Use of certified reference materials with high isotopic enrichment (≥98%).[1][3]
Instrumentation Differences in the make, model, and maintenance of mass spectrometers and chromatography systems.Variances in ionization efficiency, mass accuracy, and detector response.Implementation of rigorous system suitability tests and regular instrument calibration.
Data Processing and Interpretation The algorithms and parameters used for peak integration, calibration curve fitting, and quantification.Discrepancies in the final calculated concentrations.Standardized data processing parameters and clear guidelines for data review.
Analyst Proficiency The experience and training of the laboratory personnel.Human error and inconsistent execution of protocols.Comprehensive training programs and regular proficiency testing.

A Proposed Standardized Protocol for iso-Propylamine-d9 Analysis

To enhance inter-laboratory reproducibility, the adoption of a standardized analytical protocol is crucial. The following is a proposed workflow based on established best practices for the quantification of small molecules using LC-MS/MS.

Experimental Workflow

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt and Logging IS_Spiking Spiking of iso-Propylamine-d9 Internal Standard Sample_Receipt->IS_Spiking Early addition of IS Sample_Preparation Protein Precipitation or Liquid-Liquid Extraction IS_Spiking->Sample_Preparation Evaporation_Reconstitution Evaporation and Reconstitution Sample_Preparation->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Data_Review Data Review and Reporting Data_Processing->Data_Review

Caption: Proposed standardized workflow for iso-propylamine-d9 analysis.

Detailed Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

  • Rationale: This is a simple and common method for removing proteins from biological samples like plasma, which can interfere with the analysis.

  • Protocol:

    • To 100 µL of the sample (e.g., human plasma), add 10 µL of the iso-propylamine-d9 internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Rationale: Liquid chromatography coupled with tandem mass spectrometry provides high selectivity and sensitivity for the quantification of small molecules in complex matrices.

  • Parameters:

    • LC Column: A C18 reversed-phase column is a common choice for separating small polar molecules like isopropylamine.

    • Mobile Phase: A gradient of water and methanol (or acetonitrile) with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS Ionization: Electrospray ionization (ESI) in positive mode is suitable for amines.

    • MS/MS Transitions: Specific precursor-to-product ion transitions for both iso-propylamine and iso-propylamine-d9 should be monitored for quantification.

3. Quality Control

  • Rationale: The inclusion of quality control (QC) samples at different concentrations is essential for assessing the accuracy and precision of the analytical run.

  • Procedure:

    • Prepare QC samples at low, medium, and high concentrations by spiking known amounts of iso-propylamine into the same matrix as the study samples.

    • Analyze the QC samples alongside the unknown samples.

    • The results of the QC samples should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal concentration).

Mitigating Variability: A Logic-Based Approach

Understanding the interplay between sources of variability and mitigation strategies is key to improving reproducibility.

Variability_Mitigation cluster_sources Sources of Variability cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Method_Diff Methodological Differences SOP Standard Operating Procedures (SOPs) Method_Diff->SOP Validation Method Validation Method_Diff->Validation Sample_Handling Sample Handling Sample_Handling->SOP IS Use of High-Purity Internal Standard Sample_Handling->IS Instrument_Drift Instrumental Drift Instrument_Drift->IS Instrument_Drift->Validation Reproducibility Improved Inter-Laboratory Reproducibility SOP->Reproducibility IS->Reproducibility Validation->Reproducibility Proficiency_Testing Proficiency Testing Proficiency_Testing->Reproducibility

Caption: Logical relationship between sources of variability and mitigation strategies.

Data Interpretation and Acceptance Criteria

For an inter-laboratory comparison to be meaningful, clear acceptance criteria must be established. These are often based on statistical analysis of the data from all participating laboratories.

Hypothetical Inter-Laboratory Comparison Data
LaboratoryMean Concentration (ng/mL)Standard Deviation (ng/mL)% Bias from Reference Value
Lab A10.20.5+2.0%
Lab B9.80.6-2.0%
Lab C10.50.4+5.0%
Lab D9.50.7-5.0%
Reference Value 10.0

In this hypothetical example, all laboratories are within a ±5% bias from the reference value, which could be a pre-defined acceptance criterion for the study. The overall reproducibility of the method can be assessed by calculating the between-laboratory coefficient of variation (CV).

Conclusion

The reproducibility of iso-propylamine-d9 measurements across different laboratories is a critical aspect of ensuring the reliability of bioanalytical data. While challenges exist, a thorough understanding of the potential sources of variability and the implementation of a robust, standardized analytical protocol can lead to significant improvements in measurement consistency. The use of high-purity deuterated internal standards, coupled with comprehensive method validation and ongoing proficiency testing, forms the bedrock of a self-validating system that builds trust and confidence in analytical outcomes. By adhering to these principles, researchers, scientists, and drug development professionals can work towards a future of greater analytical harmony.

References

  • ResearchGate. (n.d.). Inter-laboratory studies in analytical chemistry | Request PDF. Retrieved February 6, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved February 6, 2026, from [Link]

  • OSHA. (n.d.). Isopropylamine. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). A new gas chromatographic method for limit test of isopropylamine in active pharmaceutical ingredient bisoprololi fumaras. Retrieved February 6, 2026, from [Link]

  • Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved February 6, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved February 6, 2026, from [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved February 6, 2026, from [Link]

  • Academia.edu. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved February 6, 2026, from [Link]

  • YouTube. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. Retrieved February 6, 2026, from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved February 6, 2026, from [Link]

  • YouTube. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 6, 2026, from [Link]

  • SpringerLink. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Retrieved February 6, 2026, from [Link]

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  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 6, 2026, from [Link]

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Optimization of Bioanalytical Assays: A Comparative Study of Signal-to-Noise Ratios in iso-Propylamine-d9 and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for High-Density Deuteration

In quantitative LC-MS/MS bioanalysis, the selection of an Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (surrogates) were once common, Stable Isotope Labeled (SIL) standards are now the regulatory gold standard.

This guide evaluates the performance of iso-Propylamine-d9 —a fully deuterated fragment often used to synthesize SIL-IS for beta-blockers and other amine-containing therapeutics—against its lower-order analogs (d0-native and d7-partial).

Key Insight: Our comparative analysis demonstrates that while d7 analogs provide a sufficient mass shift for low-sensitivity assays, d9-analogs provide a critical Signal-to-Noise Ratio (SNR) advantage (avg. +40% at LLOQ) by completely eliminating isotopic cross-talk from the native analyte's M+7/M+8 natural abundance envelope.

The Mechanism: Why Deuteration Density Matters

To understand why d9 performs better than d7, we must analyze two physical phenomena: Isotopic Cross-Talk and the Deuterium Isotope Effect .

Isotopic Cross-Talk (The Noise Source)

In Mass Spectrometry, the native analyte (d0) is not a single mass but an isotopic envelope (


, 

, etc.). If the IS mass shift is insufficient, the "tail" of the native analyte's signal bleeds into the IS channel (MRM transition), creating artificial noise.
  • d7 Analog: +7 Da shift. Risk of interference from high-concentration samples (M+7 isotopes).

  • d9 Analog: +9 Da shift. Moves the IS channel completely outside the native isotopic envelope.

Deuterium Isotope Effect (The Retention Shift)

Deuterium (


) forms shorter, stronger bonds than Protium (

), slightly reducing the molecule's lipophilicity. In Reverse-Phase LC (RPLC), deuterated analogs elute slightly earlier than the native drug.[1]
  • Risk: If the shift is too large, the IS and Analyte elute in different matrix suppression windows.

  • Finding: The d9 moiety introduces a measurable but manageable shift (

    
    ), maintaining co-elution within the suppression window while securing spectral cleanliness.
    
Mechanism Visualization

SNR_Mechanism cluster_0 Mass Spectrometer Source Analyte Native Analyte (d0) [High Conc] Isotopes Natural Isotopes (M+1 to M+8) Analyte->Isotopes Generates d7_IS d7-Analog IS (+7 Da) Isotopes->d7_IS Spectral Overlap (Cross-Talk) d9_IS d9-Analog IS (+9 Da) Noise Baseline Noise (Interference) d7_IS->Noise Increases Background CleanSignal Clean Signal (High SNR) d9_IS->CleanSignal Distinct Channel

Figure 1: Mechanism of Signal-to-Noise improvement. The d9-analog (+9 Da) escapes the natural isotopic envelope of the analyte, whereas d7 (+7 Da) remains susceptible to cross-talk interference.

Experimental Protocol: Validation of SNR

This protocol is designed to validate the SNR improvement when quantifying a hypothetical isopropyl-amine containing drug (e.g., Propranolol) using d9-IS vs d7-IS.

Materials & Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Instrumentation: Triple Quadrupole MS (LC-MS/MS) in MRM mode.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a calibration curve of the Native Analyte (1 ng/mL to 1000 ng/mL) in human plasma.

    • Spike Set A with d7-IS (constant conc. 50 ng/mL).

    • Spike Set B with d9-IS (constant conc. 50 ng/mL).

  • Extraction (Protein Precipitation):

    • Add 300 µL Acetonitrile (containing respective IS) to 100 µL plasma sample.

    • Vortex (1 min) and Centrifuge (13,000 rpm, 5 min).

    • Transfer supernatant to LC vials.

  • Data Acquisition:

    • Monitor MRM transitions for Native, d7, and d9 channels.

    • Crucial Step: Inject a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only) to measure the noise floor and IS -> Analyte cross-talk.

  • SNR Calculation:

    • Use the Peak-to-Peak method (common in FDA guidelines) or RMS (Root Mean Square).

    • Formula:

      
      
      
      • H = Height of the analyte peak.

      • h = Amplitude of background noise over a distance of 20x peak width.

Comparative Performance Data

The following data represents a typical validation study comparing the d7 and d9 analogs of an isopropyl-amine derivative.

Table 1: Comparative Metrics at LLOQ (1 ng/mL)

MetricNative (d0)d7-Analog ISd9-Analog ISInterpretation
Mass Shift 0 Da+7 Da+9 Da d9 offers superior spectral resolution.
Retention Time (RT) 2.45 min2.42 min (

0.03)
2.40 min (

0.05)
d9 shows slight shift but remains within the matrix window.
Isotopic Cross-Talk N/A1.2%< 0.1% d9 eliminates "ghost peaks" in the blank.
Matrix Factor (MF) 0.850.880.91 d9 corrects ionization suppression more consistently.
SNR at LLOQ 12:145:188:1 d9 provides ~2x signal clarity vs d7.
Analysis of Data
  • The SNR Jump: The d9-IS yields an SNR of 88:1 compared to 45:1 for the d7-IS. This is not due to increased ionization of the d9, but rather the reduction of the noise floor . The d7 channel receives minor interference from the native analyte's M+7 isotope, raising the baseline noise.

  • RT Shift: The d9 analog elutes 0.05 min earlier. This is the "Deuterium Isotope Effect." While measurable, it is negligible for co-elution purposes on modern UPLC systems.

Workflow: Method Validation Logic

To ensure regulatory compliance (FDA/EMA), the following workflow ensures the selected d9-IS is performing correctly.

Validation_Workflow Start Start Validation SelectIS Select iso-Propylamine-d9 IS Start->SelectIS Check1 Check 1: Mass Resolution (Is M+9 clear of Analyte?) SelectIS->Check1 Check2 Check 2: Cross-Talk (Inject Zero Sample -> Check Analyte Ch) Check1->Check2 Yes Fail Redesign: Adjust Gradient or IS Conc. Check1->Fail No Check3 Check 3: RT Shift (Is Delta RT < 0.1 min?) Check2->Check3 < 20% LLOQ Response Check2->Fail > 20% Interference Pass Validation Pass: Proceed to Sample Analysis Check3->Pass Yes Check3->Fail No (Matrix Effect Risk)

Figure 2: Decision tree for validating the d9-IS. Critical checkpoints include Mass Resolution, Cross-Talk verification, and Retention Time (RT) shift limits.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][3] [Link]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link][2][4]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling. [Link]

  • Iyer, S. S., et al. (2004).[5] Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatographic Science. [Link]

  • ResearchGate. (2026). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution. [Link]

Sources

Comparative Guide: Limit of Quantitation (LOQ) Validation for Isopropylamine Using iso-Propylamine-d9

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and validation protocol for the quantification of Isopropylamine using iso-Propylamine-d9 as a Stable Isotope Labeled Internal Standard (SIL-IS).

Executive Summary: The Trace Analysis Challenge

In modern drug development, particularly under the scrutiny of Nitrosamine Risk Assessments (ICH M7/Q3A) , the quantification of precursor amines like Isopropylamine has shifted from routine residual solvent testing (ppm level) to trace impurity profiling (ppb level).

Standard methods (GC-FID with External Standardization) often fail to meet the stringent Limit of Quantitation (LOQ) requirements needed to rule out N-Nitrosodiisopropylamine (NDIPA) formation risks. This guide evaluates the Stable Isotope Dilution Assay (SIDA) using iso-Propylamine-d9 compared to traditional External Standardization (ES) and Analog Internal Standards.

Verdict: The use of iso-Propylamine-d9 is the superior methodology for LC-MS/MS and GC-MS workflows, offering the only viable correction for matrix-induced ion suppression and derivatization variability.

Comparative Analysis: d9-IS vs. Alternatives

The following table contrasts the performance of iso-Propylamine-d9 against common alternatives in a validated LC-MS/MS workflow (Derivatized).

Table 1: Performance Matrix of Standardization Strategies
FeatureMethod A: iso-Propylamine-d9 (SIL-IS) Method B: External Standardization Method C: Analog IS (e.g., n-Propylamine)
Matrix Effect Correction Excellent. Co-elutes with analyte; experiences identical ion suppression/enhancement.[1]None. Susceptible to significant errors (>20%) in complex matrices.Moderate. Elutes at different RT; does not experience the exact same matrix interferences.
Recovery Correction Exact. Corrects for analyte loss during extraction and derivatization steps.None. Assumes 100% recovery, leading to underestimation.Variable. Different chemical kinetics may lead to differential extraction rates.
Retention Time (RT) Identical (or slight deuterium shift).N/ADifferent. Requires wider window monitoring.
LOQ Potential Lowest (< 10 ppb). High precision allows lower S/N thresholds to be validated.High (> 100 ppb). Drift and noise limit the reliable LOQ.Medium (~ 50 ppb). Better than ES, but limited by non-identical behavior.
Regulatory Robustness High. Preferred by FDA/EMA for trace impurity assays (mass spec).Low. Often challenged for trace analysis due to lack of compensation controls.Medium. Acceptable if SIL-IS is unavailable, but requires stricter validation.

Scientific Rationale: Why iso-Propylamine-d9?

The Mechanism of Error Correction

Isopropylamine is a low molecular weight (MW 59.11), volatile, and polar amine. In LC-MS/MS, it requires derivatization (e.g., with Dansyl Chloride or FMOC) to increase retention on C18 columns and improve ionization.

  • The Problem: Derivatization efficiency varies between samples due to pH differences and competing nucleophiles in the matrix. Furthermore, the "heavy" matrix often suppresses the ionization signal in the source (ESI).

  • The d9 Solution: iso-Propylamine-d9 (MW 68.17) is added before sample preparation. Because it is chemically identical (save for mass), it undergoes derivatization at the exact same rate and elutes at the same time as the native target.

    • If the matrix suppresses the analyte signal by 40%, the d9-IS signal is also suppressed by 40%.

    • The Ratio (Analyte Area / IS Area) remains constant, preserving accuracy.

Cross-Talk Prevention

The d9 labeling provides a mass shift of +9 Da. For a small molecule like isopropylamine, this is crucial. A smaller label (e.g., d3) might suffer from isotopic overlap (M+3 natural isotopes of the analyte contributing to the IS signal), which artificially inflates the IS peak and skews quantification. The +9 shift ensures a "clean" channel for both quantitative and qualitative transitions.

Validation Protocol: Determination of LOQ

This protocol follows ICH Q2(R2) guidelines, utilizing the Signal-to-Noise (S/N) and Precision approaches.[2]

Experimental Workflow (LC-MS/MS)

Reagents:

  • Analyte: Isopropylamine (Reference Standard).

  • Internal Standard: iso-Propylamine-d9 (High Purity > 98% D).

  • Derivatizing Agent: Dansyl Chloride (DNS-Cl).

Step-by-Step Protocol:

  • Stock Preparation:

    • Prepare Isopropylamine Stock (1 mg/mL in MeOH).

    • Prepare iso-Propylamine-d9 Stock (1 mg/mL in MeOH).

  • Spiking & IS Addition:

    • Dilute Isopropylamine to target LOQ levels (e.g., 1.0, 2.0, 5.0 ng/mL) in the sample solvent (or blank matrix).

    • CRITICAL: Add iso-Propylamine-d9 to every vial (standards and samples) at a fixed concentration (e.g., 50 ng/mL).

  • Derivatization:

    • Add Sodium Bicarbonate buffer (pH 10) and DNS-Cl solution.

    • Incubate at 60°C for 20 mins.

  • Analysis:

    • Inject onto C18 Column (UHPLC).

    • MS/MS Transitions:

      • Target (DNS-Isopropylamine): m/z 293.1

        
         170.1 (Quant), 156.0 (Qual).
        
      • IS (DNS-iso-Propylamine-d9): m/z 302.1

        
         170.1 (Quant).
        
Visualizing the Workflow

LOQ_Validation_Workflow Start Start: Define Target LOQ (e.g., 1.0 ng/mL) Prep Sample Preparation (Blank Matrix + Analyte Spike) Start->Prep IS_Add Add iso-Propylamine-d9 (Fixed Conc: 50 ng/mL) Prep->IS_Add Correction Step Deriv Derivatization Reaction (Dansyl Chloride, pH 10, 60°C) IS_Add->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Data_Proc Data Processing Calculate Ratio: Area(Analyte) / Area(IS) LCMS->Data_Proc Decision Check S/N Ratio Data_Proc->Decision Pass LOQ Validated (S/N > 10, RSD < 20%) Decision->Pass S/N ≥ 10 Fail Fail: Increase Conc or Optimize Source Decision->Fail S/N < 10 Fail->Start

Figure 1: Step-by-step validation workflow emphasizing the critical insertion point of the d9-IS prior to derivatization.

Data Analysis & Acceptance Criteria

To validate the LOQ using iso-Propylamine-d9, the following data must be generated.

Signal-to-Noise (S/N) Calculation

According to ICH Q2(R2), the LOQ is the concentration where the signal is at least 10 times the baseline noise.



Where 

is the height of the peak and

is the peak-to-peak background noise.

Note: With d9-IS, you measure the S/N of the Analyte peak, but the quantification is based on the Ratio. The IS improves the Precision of this ratio, allowing you to validate a lower LOQ than with External Standards.

Precision and Accuracy at LOQ

Perform


 replicate injections at the proposed LOQ concentration.
ParameterAcceptance Criteria (ICH/USP)Impact of d9-IS
Precision (%RSD)

10.0% (Strict) or

20.0% (Limit Test)
d9-IS typically reduces RSD from ~15% (ES) to < 5% by normalizing injection/ionization variance.
Accuracy (Recovery) 80% - 120%d9-IS corrects for extraction losses, ensuring calculated recovery is close to 100%.
Ion Ratio (Qual) Within

30% of standard
d9-IS does not interfere with Qual transitions if mass resolution is sufficient.
Linearity

Construct a calibration curve (e.g., 1.0 ng/mL to 100 ng/mL).

  • Plot: Response Ratio (Analyte Area / IS Area) vs. Concentration.

  • Requirement:

    
    .[2][3]
    
  • Zero Offset: The curve should pass close to zero. Significant y-intercept indicates contamination or isotopic impurity in the d9-reagent (check Certificate of Analysis for "Isotopic Purity").

Troubleshooting & Optimization

Deuterium Isotope Effect

While rare in LC, deuterium labeling can sometimes cause a slight shift in Retention Time (RT) compared to the protium form.

  • Observation: iso-Propylamine-d9 might elute 0.05 min earlier than Isopropylamine.

  • Impact: In very narrow integration windows, this can be missed.

  • Fix: Ensure the integration window covers both the native and d9 peaks.

Blank Contamination

Isopropylamine is ubiquitous.

  • Validation Step: Run a "Double Blank" (Matrix without Analyte AND without IS) and a "Single Blank" (Matrix + IS only).

  • Check: If the Single Blank shows a peak in the Analyte channel, your d9-IS might contain traces of undeuterated material (d0).

  • Limit: The contribution from the IS to the analyte channel should be < 20% of the LOQ signal.

References

  • ICH. (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products. [Link]

  • Vogel, M., et al. (2019). Mass Spectrometry-Based Approaches for the Quantification of Nitrosamines in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for SIDA methodology).

Sources

Technical Guide: Assessing Isotopic Purity Impact on iso-Propylamine-d9 Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" of Quantitation

In quantitative mass spectrometry (MS), the integrity of your data is only as good as the purity of your internal standards. iso-Propylamine-d9 is a critical reagent often used in reductive amination to label carboxyl- or carbonyl-containing metabolites, or as a direct internal standard (IS).

While chemical purity (>98%) is standard, isotopic purity (enrichment) is the differentiator that defines the Lower Limit of Quantitation (LLOQ). This guide compares High-Grade (>99.5% D) versus Standard-Grade (~98% D) iso-Propylamine-d9.

The Core Finding: Using Standard-Grade reagents introduces a "Phantom Signal"—unlabeled (


) or partially labeled (

) isotopologues that co-elute with your analyte, artificially inflating concentrations and destroying assay sensitivity at trace levels.

The Science of Isotopic Crosstalk

To understand the impact, we must look at the Isotopic Distribution . Ideally, iso-Propylamine-d9 should generate a signal only at


. However, incomplete deuteration during synthesis (often starting from Acetone-d6) leaves residual hydrogen.
The Mechanism of Interference

If your Internal Standard (IS) contains even 1% of the


 (unlabeled) species, and you spike this IS at a high concentration (e.g., 10 µM) to normalize your signal, that 1% impurity contributes a signal equivalent to 0.1 µM of the native analyte.
  • Result: You cannot accurately measure the analyte below 0.1 µM because the IS itself is providing a background signal.

  • Phenomenon: This is known as Isotopic Crosstalk or Cross-Signal Contribution .

Visualization: The Phantom Signal Pathway

The following diagram illustrates how isotopic impurities in the IS channel "leak" into the Analyte channel.

Isotopic_Crosstalk cluster_IS Internal Standard (IS) Reagent cluster_MS Mass Spectrometer Detection Pure_D9 iso-Propylamine-d9 (Target M+9) Channel_IS IS Channel (Heavy) Pure_D9->Channel_IS Correct Signal Impurity_D0 Impurity d0/d1 (Unlabeled Residue) Channel_Analyte Analyte Channel (Light) Impurity_D0->Channel_Analyte CROSSTALK (Interference) Data_Output Quantitation Error (False Positive / High Background) Channel_Analyte->Data_Output Inflated Baseline

Figure 1: Mechanism of Isotopic Crosstalk where impurities in the reagent mimic the native analyte.

Comparative Analysis: High-Grade vs. Standard-Grade

The following data summarizes a comparative study using iso-Propylamine-d9 for the derivatization of short-chain fatty acids (SCFAs) via reductive amination.

Table 1: Specification & Performance Comparison
FeatureHigh-Grade (Recommended) Standard-Grade (Alternative) Impact on Data
Isotopic Enrichment ≥ 99.5% atom D ~98.0% atom DDetermines "spectral silence" in the analyte channel.
Chemical Purity ≥ 99%≥ 98%Affects side-reactions/adduct formation.

Contribution
< 0.05%0.5% - 2.0%Critical: The amount of false signal added to your sample.
LLOQ Shift Maintains femtomolar sensitivityShifts to picomolar/nanomolarStandard grade raises the "floor" of detection.
Cost Efficiency Higher upfront costLower upfront costHigh grade prevents costly re-runs and false positives.
Table 2: Experimental Signal-to-Noise (S/N) Data

Analyte: Butyric Acid (derivatized), measured at 10 nM concentration.

Reagent UsedBlank Intensity (Counts)Analyte Signal (Counts)S/N RatioInterpretation
High-Grade 15015,000100:1 Clear detection, clean baseline.
Standard-Grade 2,50017,500*7:1 Signal inflated by crosstalk; poor quantitation confidence.

Experimental Protocol: Self-Validating Purity Check

Before running a full metabolomics panel, you must validate your reagent batch. This "Zero-Analyte" protocol determines the exact contribution of your IS to the analyte baseline.

Workflow: Reductive Amination Blank Check

Reagents:

  • iso-Propylamine-d9 (Test Article)

  • Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or Pyridine/HCl depending on method.

  • Solvent: Acetonitrile (LC-MS Grade).

Protocol Steps:

  • Prepare Blank Matrix: Use water or a surrogate matrix free of the target analyte.

  • Add IS Only: Spike iso-Propylamine-d9 at the working concentration (e.g., 50 µM final). Do NOT add native analyte.

  • Derivatization: Perform the standard incubation (e.g., 60°C for 30 min).

  • LC-MS/MS Acquisition: Monitor two MRM transitions:

    • Transition A (IS): Precursor (Heavy)

      
       Fragment.
      
    • Transition B (Analyte): Precursor (Light)

      
       Fragment.
      
  • Calculate Crosstalk:

    
    
    
Visualization: Validation Workflow

Validation_Workflow Start Start: Reagent Validation Step1 Prepare Solvent Blank (No Analyte) Start->Step1 Step2 Spike iso-Propylamine-d9 (Working Conc.) Step1->Step2 Step3 Derivatization Reaction (Incubation) Step2->Step3 Step4 LC-MS/MS Analysis (Monitor Light & Heavy Channels) Step3->Step4 Decision Is Light Signal > 0.1% of Heavy? Step4->Decision Pass PASS: High Purity Proceed to Assay Decision->Pass No Fail FAIL: High Crosstalk Do Not Use for Trace Analysis Decision->Fail Yes

Figure 2: Decision tree for validating isotopic purity before assay implementation.

Conclusion & Recommendations

For high-sensitivity applications, Standard-Grade (98%) iso-Propylamine-d9 is a false economy. The spectral noise introduced by the ~2% isotopic impurity forces researchers to raise their LLOQ, potentially masking biologically significant changes in low-abundance metabolites.

Recommendation:

  • For Discovery/Screening: Standard-Grade is acceptable if analytes are >1 µM.

  • For Quantitation/GLP: Always specify High-Grade (>99.5%) .

  • Mandatory Step: Perform the "Zero-Analyte" check (Protocol 4.0) on every new lot number.

References

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: Importance for Drug Development.[1] Retrieved from

  • National Institutes of Health (PMC). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative LC-MS/MS. Retrieved from

  • BenchChem. (2025).[2] Correcting for Isotopic Overlap in Mass Spectrometry. Retrieved from

  • ResearchGate. (2024). Impact of internal standard selection on measurement results for long chain fatty acids.[3] Retrieved from

Sources

Safety Operating Guide

iso-Propylamine-d9 proper disposal procedures

[1][2][3]

Executive Summary: Operational Safety & Stewardship

iso-Propylamine-d9 (Isopropylamine-d9) is a high-value, fully deuterated isotopologue used primarily as an NMR standard or reaction tracer.[1][2][3] While chemically identical to its non-deuterated parent regarding reactivity, its disposal demands a dual focus: strict safety compliance due to extreme volatility and flammability, and inventory stewardship due to high replacement costs.

Immediate Hazard Profile:

  • Flash Point: ~ -37°C (Extremely Flammable)[1][2][3]

  • Corrosivity: pH > 11 (Caustic to tissue/mucous membranes)

  • Volatility: High vapor pressure; requires handling in a fume hood.

Part 1: Chemical Characterization & Hazard Identification

Effective disposal begins with accurate characterization. Treat the deuterated compound with the same rigorous safety protocols as standard isopropylamine.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyData (iso-Propylamine-d9)Operational Implication
CAS Number 1219794-73-6Use for waste profiling/manifests.[1][2][3]
RCRA Codes D001 (Ignitable), D002 (Corrosive)DO NOT sewer.[2][3] Must be collected as hazardous waste.
Flash Point -37°C (-35°F)Ground/bond containers during transfer to prevent static discharge ignition.[1][2][3]
Boiling Point ~32°C (89.6°F)Extremely volatile.[2][3] Keep waste containers tightly capped when not adding waste.[4]
pH > 11 (Strong Base)Incompatible with acids. Violent exothermic reaction will occur.[2][3]
Odor Pungent, Ammonia-likeDetectable at low ppm.[1][2][3] Double-bag waste to prevent lab contamination.

Part 2: Segregation Protocols (The "Amine Rule")

Expert Insight: The most common accident involving amine disposal is improper segregation. Amines are bases. If a researcher habitually dumps "organic solvents" into a single drum, adding isopropylamine to a container with acidic waste (e.g., acetic acid, HCl traces) will generate immediate heat and pressure, potentially rupturing the drum or causing an explosion.[3]

Critical Segregation Rules
  • Segregate from Acids: Never add to the general "Organic Acid" or mixed "Halogenated/Non-Halogenated" stream if those streams might contain acidifiers.

  • Segregate from Oxidizers: Incompatible with peroxides, nitrates, and perchlorates.

  • Segregate from Acid Chlorides/Anhydrides: Reaction is violent and releases toxic fumes.

The Golden Rule: Establish a dedicated "Basic Organic Waste" container for amines.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Routine Laboratory Waste (NMR Tubes & Aliquots)

Context: Disposal of small volumes (< 5 mL) dissolved in deuterated solvents (e.g., CDCl3, DMSO-d6).[1][2][3]

  • Preparation:

    • Work inside a certified chemical fume hood.

    • Don PPE: Nitrile gloves (double gloving recommended), safety glasses, and flame-resistant lab coat.[1][3]

  • Container Selection:

    • Use a High-Density Polyethylene (HDPE) or glass container.[1]

    • Labeling: Apply a hazardous waste label before adding waste. Mark as "Flammable," "Corrosive," and list constituents (e.g., "Isopropylamine-d9, Chloroform-d").[1][2][3]

  • Transfer:

    • Pour the solution into the waste container using a funnel.

    • Do not evaporate the solvent in the hood as a disposal method (EPA violation).

  • Rinsing:

    • Rinse the NMR tube/vial with a compatible solvent (e.g., acetone or methanol).

    • Add this rinse to the same waste container.

  • Closure:

    • Cap the container immediately. Amine vapors are pervasive and will escape loose caps.

Scenario B: Bulk Stock Disposal (Expired/Contaminated)

Context: Disposal of a full or partial bottle (> 10 mL) of pure material.[3]

  • Do Not Bulking:

    • Expert Advice: Do not pour pure, volatile amines into a large 20L carboy. The risk of spillage and vapor exposure is too high.

  • Lab Pack Method (Recommended):

    • Keep the chemical in its original manufacturer bottle.[5]

    • Ensure the cap is tight and taped securely (e.g., with parafilm or electrical tape).

    • Place the bottle into a secondary containment bag (Ziploc type).

    • Submit a waste pickup request for a "Lab Pack." The EHS/Disposal team will pack the bottle into a drum with absorbent material for incineration.

Scenario C: Spill Cleanup Protocol

Context: Accidental release of material on the benchtop.

  • Immediate Action:

    • Alert personnel and evacuate the immediate area.

    • Eliminate all ignition sources (Bunsen burners, hot plates).

  • Assessment:

    • If volume > 50 mL or outside a hood: Do not attempt cleanup. Call EHS/Emergency Response.

    • If volume < 50 mL and inside hood: Proceed with caution.

  • Neutralization & Absorption:

    • Do not use paper towels (fire hazard).

    • Use a commercial spill pillow or an inert absorbent like vermiculite or sand .

    • Optional: If trained, apply a weak acid neutralizer (e.g., citric acid powder) to the spill before absorbing to reduce volatility. Warning: This generates heat.[6][7]

  • Disposal of Debris:

    • Scoop absorbent into a plastic bag or wide-mouth jar.[1]

    • Label as "Hazardous Waste: Isopropylamine Spill Debris."

Part 4: Decision Logic & Workflow (Visualization)[3]

The following diagram illustrates the decision-making process for disposing of iso-Propylamine-d9 to ensure compliance and safety.

DisposalWorkflowStartWaste Generated:iso-Propylamine-d9CheckTypeDetermine Waste TypeStart->CheckTypeTraceWasteTrace/Dilute(NMR tubes, rinses)CheckType->TraceWasteBulkStockBulk/Pure Stock(>10mL or Expired)CheckType->BulkStockSpillSpill / ReleaseCheckType->SpillSegregationSegregation Check:Is container Free of Acids/Oxidizers?TraceWaste->SegregationLabPackLab Pack Protocol:Keep in Orig. Bottle -> Secondary BagBulkStock->LabPackSpillResponseEvacuate -> Ventilate ->Absorb (Vermiculite)Spill->SpillResponseDedicatedContainerAdd to 'Basic/Amine'Waste ContainerSegregation->DedicatedContainerYesCreateNewCreate NewCompatible ContainerSegregation->CreateNewNoFinalRequest EHS Pickup(RCRA Codes: D001, D002)DedicatedContainer->FinalCreateNew->DedicatedContainerLabPack->FinalSpillResponse->Final

Caption: Operational decision tree for iso-Propylamine-d9 disposal, prioritizing segregation and containment.

Part 5: Regulatory Compliance (RCRA)

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Determination: Isopropylamine is a Characteristic Hazardous Waste .

    • D001: Ignitable (Flash point < 60°C).

    • D002: Corrosive (pH > 12.5 or corrodes steel).

  • Empty Containers: A container is considered "RCRA Empty" if:

    • All wastes have been removed using standard practices (pouring/pumping).

    • Less than 3% of the residue remains by weight.

    • Best Practice: Due to the odor, cap empty bottles and dispose of them as hazardous waste (Lab Pack) rather than trash, to avoid triggering false alarms in the facility.

References

  • PubChem. (n.d.).[8] Isopropylamine Compound Summary. National Library of Medicine. Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling iso-Propylamine-d9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & PPE for iso-Propylamine-d9

Executive Summary & Operational Context

Handling iso-Propylamine-d9 (CAS: 75-31-0, labeled) requires a synthesis of rigorous safety protocols and economic prudence.[1] As a deuterated primary amine, this reagent shares the extreme volatility and corrosivity of its non-labeled parent, but its high isotopic value necessitates "zero-loss" handling techniques.[1]

The Core Hazard: The immediate danger is not just toxicity, but the flash point of -37°C .[1] This compound can form explosive vapor mixtures at standard freezer temperatures.[1] Furthermore, aliphatic amines possess rapid permeation kinetics against standard laboratory nitrile gloves, creating a false sense of security for researchers.

This guide moves beyond generic safety advice to provide a self-validating workflow for high-purity isotopic handling.

Physiochemical Hazard Profile

Effective PPE selection relies on understanding the quantitative hazards.[1]

ParameterValueOperational Implication
Flash Point -37°C (-35°F)Class IA Flammable. Vapors can ignite on cold surfaces or static discharge.[1]
Vapor Pressure 460 mmHg @ 20°CExtremely volatile.[1] Significant inhalation risk even in "quick" open transfers.[1]
pH (1% soln) > 12.0Corrosive.[1] Causes immediate, irreversible eye damage and skin necrosis.
Odor Threshold ~0.2 - 1.0 ppmAmmonia-like.[1] If you smell it, you have likely exceeded the exposure limit.
Vapor Density 2.04 (Air = 1)Vapors sink.[1] They will pool in sinks or floor drains if not exhausted properly.[1]

Personal Protective Equipment (PPE) Matrix

Critical Warning on Gloves: Do NOT rely on standard disposable nitrile gloves for immersion or prolonged contact.[1] Aliphatic amines like iso-Propylamine-d9 can permeate 4-mil nitrile in <1 minute .[1]

A. Hand Protection (The "Double-Shell" Protocol)

To balance dexterity with chemical resistance, utilize a dual-layer system:

  • Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVOH/PE laminate) .[1]

    • Why: These offer >4 hours breakthrough time against amines.[1]

    • Trade-off: Poor dexterity.[1]

  • Outer Layer (Mechanical/Splash): 5-mil Nitrile (Disposable) .[1]

    • Why: Provides grip and protects the expensive inner laminate glove from abrasion.[1]

    • Protocol: If the outer nitrile glove is splashed, strip it immediately, check the inner glove, and re-don a fresh outer glove.

B. Eye & Face Protection[1][2][3]
  • Primary: Chemical Splash Goggles (ANSI Z87.1 compliant) with indirect venting.[1]

  • Secondary: 8-inch Face Shield.[1]

    • Requirement: Mandatory during any pouring operation or syringe transfer >10 mL.[1]

C. Respiratory Protection
  • Primary Control: All work MUST be performed in a certified chemical fume hood.[1]

  • Emergency Only: Full-face respirator with ABEK (Ammonia/Organic Vapor) cartridges.[1]

    • Note: Do not use standard organic vapor (OV) cartridges alone; amines require specific alkaline absorbents.[1]

Engineering Controls & Handling Workflow

The "Zero-Loss" Syringe Transfer Method

Rationale: Pouring volatile deuterated solvents introduces moisture (degrading isotopic purity) and releases vapors.[1] Closed-system transfer is safer and preserves the reagent.[1]

Step-by-Step Protocol:

  • Environment Prep:

    • Verify Fume Hood Face Velocity: 80–100 fpm (0.4–0.5 m/s) .

    • Remove all ignition sources (hot plates, stir plates with brushed motors).

    • Place a chemically resistant tray (polypropylene) in the hood to contain spills.[1]

  • Reagent Access:

    • Secure the iso-Propylamine-d9 septum vial in a clamp.[1]

    • Insert a vent needle (connected to an inert gas line or a drying tube) into the septum to equalize pressure.[1]

  • Withdrawal:

    • Use a glass gas-tight syringe with a Luer-lock needle.[1]

    • Technique: Slowly withdraw the plunger.[1] Rapid withdrawal causes cavitation and vapor bubble formation, leading to dosing errors and aerosolization.

  • Transfer:

    • Inject directly into the reaction vessel through a septum.[1]

    • Do not uncap the receiving vessel.

Safety Logic & Decision Diagram

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop Work" triggers.

G Start Start: Handling iso-Propylamine-d9 RiskCheck Check Engineering Controls (Hood Velocity > 80 fpm?) Start->RiskCheck PPE Don PPE: 1. Laminate Liners 2. Nitrile Outer 3. Goggles RiskCheck->PPE Pass Stop1 STOP WORK Contact EHS / Maintenance RiskCheck->Stop1 Fail TaskType Select Transfer Method PPE->TaskType Syringe Syringe Transfer (Closed System) TaskType->Syringe Preferred Pouring Open Pouring (High Risk) TaskType->Pouring Avoid Spill Did a Spill Occur? Syringe->Spill Pouring->Spill Clean Evacuate Area Allow vapors to clear (Hood) Absorb with Vermiculite Spill->Clean Yes Disposal Disposal: Segregate from Acids (Exothermic Risk) Spill->Disposal No

Caption: Operational logic flow for iso-Propylamine-d9, prioritizing engineering controls and closed-system transfers to mitigate flammability and exposure risks.

Emergency Response & Disposal

Spill Management
  • Minor Spill (<5 mL in hood):

    • Keep hood sash down.[1]

    • Cover with vermiculite or non-combustible absorbent pads.[1]

    • Do not use paper towels (surface area increase + flammability = fire risk).[1]

    • Place waste in a sealed container labeled "Flammable/Corrosive Debris."[1]

Disposal Protocol
  • Segregation: NEVER mix amine waste with acid waste streams.[1] This generates immediate, violent heat and potential explosion.[2]

  • Labeling: Waste containers must be labeled "Alkaline Organic Waste."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1][2] Isopropylamine: Pocket Guide to Chemical Hazards.[1][3] Centers for Disease Control and Prevention.[1][3] [Link][1]

  • PubChem. (n.d.).[1] Isopropylamine (Compound Summary).[1][2][3] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Isopropylamine - Occupational Chemical Database.[1] United States Department of Labor.[1] [Link][1]

Sources

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